Tenovin-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-14(2)19(26)23-17-10-12-18(13-11-17)24-21(28)25-20(27)15-6-8-16(9-7-15)22(3,4)5/h6-14H,1-5H3,(H,23,26)(H2,24,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWAJDBGZFTAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tenovin-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Tenovin-2, a small molecule with demonstrated anti-tumor activity. This document consolidates current understanding of its primary targets and downstream cellular effects, supported by experimental evidence.
Core Mechanism: Dual Inhibition of Sirtuins and Autophagy
This compound, an analog of the well-characterized Tenovin-1 and Tenovin-6, exerts its biological effects through a dual mechanism of action: inhibition of sirtuin deacetylases and impairment of autophagic flux.[1][2][3][4] These two pathways converge to induce cell cycle arrest and apoptosis in cancer cells.
1. Sirtuin Inhibition and p53 Activation
Tenovins, including this compound, function as inhibitors of the NAD+-dependent class III histone deacetylases, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1]
-
SIRT1 Inhibition and p53 Activation: SIRT1 is a key negative regulator of the tumor suppressor protein p53. By deacetylating p53, SIRT1 marks it for ubiquitination and subsequent proteasomal degradation. Tenovins inhibit the deacetylase activity of SIRT1, leading to the hyperacetylation and stabilization of p53. This accumulation of active p53 results in the transcriptional activation of its target genes, which are involved in cell cycle arrest and apoptosis. This mechanism is particularly relevant in tumors that retain wild-type p53.
-
SIRT2 Inhibition: Tenovins also inhibit SIRT2, a predominantly cytoplasmic sirtuin. A key substrate of SIRT2 is α-tubulin. Inhibition of SIRT2 by tenovins leads to an increase in the acetylation of α-tubulin. The functional consequences of α-tubulin hyperacetylation are context-dependent but can impact microtubule stability and cell division.
The inhibitory action of tenovins on SIRT1 and SIRT2 has been demonstrated to occur at single-digit micromolar concentrations. Structure-activity relationship (SAR) studies on the tenovin scaffold have led to the development of analogs with increased selectivity for SIRT2 over SIRT1.
2. Autophagy Inhibition
A growing body of evidence indicates that certain tenovins, including Tenovin-6, can inhibit autophagy in a manner that is independent of their effects on SIRT1 and p53. This activity is attributed to the aliphatic tertiary amine side chain present in these molecules.
The mechanism of autophagy inhibition involves the blockage of autophagic flux. Tenovins accumulate in acidic vesicles like lysosomes, impairing their function. This leads to the accumulation of autophagosomes and a buildup of the microtubule-associated protein 1 light chain 3B-II (LC3B-II), a marker of autophagosomes. This blockage of the final stages of autophagy is similar to the action of the well-known autophagy inhibitor, chloroquine. The inhibition of autophagy is considered a critical component of the cytotoxic effects of tenovins, particularly in eliminating cancer cells that survive other treatments.
Quantitative Data Summary
The following table summarizes the reported biological activities of the Tenovin family of compounds.
| Compound | Target(s) | Cellular Effect(s) | Potency | Reference(s) |
| Tenovin-1 | SIRT1, SIRT2, DHODH | p53 activation, apoptosis, growth repression | Active at 10 µM | |
| Tenovin-6 | SIRT1, SIRT2 | p53 activation, increased α-tubulin acetylation, autophagy inhibition | Single-digit micromolar concentrations | |
| Tenovin-D3 | Preferentially SIRT2 | p21 expression (p53-independent) | Weak effect on SIRT1 | |
| Tenovin-43 | SIRT2 > SIRT1 | Increased selectivity for SIRT2 | Sub-micromolar inhibitor |
Experimental Protocols
The following table outlines the key experimental methodologies used to elucidate the mechanism of action of Tenovins.
| Experiment | Purpose | Methodology | Key Readouts | Reference(s) |
| Cell-Based p53 Activation Screen | To identify small molecules that activate p53. | A p53-responsive reporter gene assay is used in a high-throughput screen. | Increased reporter gene expression. | |
| Biochemical Sirtuin Activity Assay | To directly measure the inhibitory effect of Tenovins on SIRT1 and SIRT2 activity. | Purified recombinant human SIRT1 or SIRT2 is incubated with a fluorescently labeled acetylated peptide substrate and NAD+. The reaction is then developed to measure the extent of deacetylation. | IC50 values for SIRT1 and SIRT2 inhibition. | |
| Western Blotting | To detect changes in protein levels and post-translational modifications. | Cells are treated with Tenovins, and whole-cell lysates are subjected to SDS-PAGE and immunoblotting with specific antibodies. | Increased acetylated-p53, total p53, acetylated-α-tubulin, LC3B-II. | |
| Clonogenic Assay | To assess the long-term survival and proliferative capacity of cancer cells after treatment. | Cells are treated with Tenovins for a defined period, then washed and allowed to grow into colonies. Colonies are then stained and counted. | Reduced number and size of colonies. | |
| Autophagic Flux Assay | To determine if the accumulation of autophagosomes is due to increased formation or decreased degradation. | Cells are treated with Tenovins in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). LC3B-II levels are monitored by Western blot. | Comparison of LC3B-II levels to determine flux. | |
| LysoTracker Staining | To visualize acidic compartments such as lysosomes. | Live cells are treated with Tenovins and then stained with LysoTracker Red, a fluorescent dye that accumulates in acidic organelles. | Changes in lysosomal staining patterns. |
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow related to the mechanism of action of this compound.
Caption: this compound inhibits SIRT1 and SIRT2, leading to p53 activation and tubulin acetylation.
Caption: this compound impairs lysosomal function, blocking autophagic flux and promoting cell death.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery of Tenovin-2 and its Analogs as Sirtuin Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the discovery, mechanism of action, and experimental validation of the tenovin class of molecules, with a focus on Tenovin-2 and its water-soluble analog Tenovin-6, as inhibitors of the NAD⁺-dependent deacetylases SIRT1 and SIRT2.
Introduction: The Rise of Sirtuin Inhibitors
The sirtuins are a family of seven (SIRT1-SIRT7 in mammals) NAD⁺-dependent enzymes that belong to the class III histone deacetylases (HDACs).[1] These enzymes are critical regulators of numerous cellular processes, including metabolism, DNA repair, inflammation, and aging, by catalyzing the deacetylation of both histone and non-histone protein substrates.[2][3] SIRT1 and SIRT2, in particular, have emerged as significant targets in oncology. SIRT1 deacetylates and inactivates the tumor suppressor p53, while SIRT2's substrates include α-tubulin, influencing microtubule dynamics.[1][4] Consequently, the discovery of small molecules that inhibit sirtuin activity has been an area of intense research for developing novel therapeutics.
The "tenovin" series of compounds was identified through a cell-based phenotypic screen designed to discover activators of the p53 tumor suppressor pathway. Initial work identified Tenovin-1, a potent molecule that unfortunately suffered from poor aqueous solubility, limiting its therapeutic and experimental utility. This led to structure-activity relationship (SAR) studies that produced analogs, including this compound and the more extensively studied water-soluble compound, Tenovin-6. This guide details the journey from the initial screen to the validation of tenovins as dual inhibitors of SIRT1 and SIRT2.
Discovery and Structure-Activity Relationship (SAR)
The discovery of tenovins began with a forward chemical genetic screen for small molecules that could activate p53. This screen identified Tenovin-1 as a hit compound that increased p53 levels and repressed cell growth. However, its low water solubility prompted the synthesis of analogs to improve its drug-like properties.
The initial SAR studies focused on modifying the R² substituent of the Tenovin-1 scaffold. It was found that analogs this compound and Tenovin-3, with different R² groups, retained the desired biological activity. To significantly enhance water solubility for in vivo studies, a tertiary aliphatic amine was introduced at this position, leading to the synthesis of Tenovin-6. This analog demonstrated comparable biological activity to Tenovin-1 but with vastly improved solubility. Further SAR studies have since been conducted to develop analogs with increased potency and selectivity for SIRT2 over SIRT1.
Mechanism of Action: Inhibition of SIRT1 and SIRT2
While the initial discovery was based on p53 activation, the underlying mechanism was unknown. A combination of genetic and biochemical approaches pinpointed SIRT1 and SIRT2 as the direct targets.
-
Yeast Genetic Screen: A haploinsufficiency profiling screen in yeast was used to identify the cellular targets of tenovins. This screen indicated that the sirtuin family was central to the compounds' mechanism of action.
-
Biochemical Assays: In vitro enzymatic assays confirmed that tenovins directly inhibit the deacetylase activity of purified human SIRT1 and SIRT2. Kinetic analyses revealed a noncompetitive mode of inhibition with respect to the acetylated peptide substrate.
-
Target Validation in Mammalian Cells: The mechanism was further validated in mammalian cells. Treatment with tenovins led to the hyperacetylation of known SIRT1 and SIRT2 substrates.
-
SIRT1: Increased acetylation of p53 at lysine 382 (K382).
-
SIRT2: Increased acetylation of α-tubulin at lysine 40 (K40) and histone H4 at lysine 16 (K16).
-
-
Overexpression Studies: Crucially, the effects of tenovins on substrate acetylation were significantly weakened in cells overexpressing SIRT1 or SIRT2, providing strong evidence that these are the relevant intracellular targets.
Quantitative Data
The inhibitory activity of the tenovin class against sirtuins has been quantified using various assays. Tenovin-6, as the water-soluble analog, is the most extensively characterized member of the family.
Table 1: Inhibitory Activity of Tenovin Analogs against Sirtuins
| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|---|
| Tenovin-6 | 21 | 10 | 67 | Fluorescence-based | |
| Tenovin-1 | Not Determined¹ | Active² | Not Determined | Fluorescence-based | |
| Tenovin-D3 | >90 (weak) | Active³ | Not Determined | Fluorescence-based | |
| Tenovin-43 | >200 | 0.82 | Not Determined | Fluorescence-based |
¹ Complete titration was not possible due to poor water solubility. ² Inhibited SirT2 to the same extent as 10 µM Tenovin-6. ³ Inhibits purified SirT2 deacetylase activity.
Table 2: Summary of Tenovin Structure-Activity Relationships
| Analog | Key Structural Modification | Impact on Solubility | Impact on Activity |
|---|---|---|---|
| Tenovin-1 | Parent compound | Low | Potent p53 activator, SIRT1/2 inhibitor |
| This compound/3 | Modification at R² position | Unspecified | Retained biological activity |
| Tenovin-6 | Addition of water-solubilizing group at R² | High | Retained SIRT1/2 inhibitory activity |
| Tenovin-D3 | Analog of Tenovin-6 | High | Preferential SIRT2 inhibitor, weak SIRT1 activity |
| Tenovin-43 | Analog of Tenovin-6 | High | Sub-micromolar, selective SIRT2 inhibitor |
Experimental Protocols
Sirtuin Fluorescence-Based Deacetylase Assay
This protocol is a representative method for measuring the inhibitory activity of compounds like tenovins against purified sirtuin enzymes.
-
Reagents & Materials:
-
Purified recombinant human SIRT1 or SIRT2 enzyme.
-
Fluorogenic peptide substrate (e.g., based on p53 or α-tubulin sequence with an acetylated lysine).
-
NAD⁺ co-substrate solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., containing Trypsin) to cleave the deacetylated peptide and release the fluorophore.
-
Test compound (Tenovin) dissolved in DMSO.
-
96-well microplate (black, flat-bottom).
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the tenovin compound in assay buffer. Add 2-5 µL of each dilution to the wells of the microplate. Include "no inhibitor" and "no enzyme" controls.
-
Add the sirtuin enzyme and the peptide substrate to the wells and briefly incubate at 37°C.
-
Initiate the enzymatic reaction by adding NAD⁺ to all wells.
-
Incubate the plate at 37°C for 45-60 minutes.
-
Stop the reaction and initiate signal generation by adding the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence using a plate reader (e.g., Excitation ~360 nm, Emission ~460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blotting for α-Tubulin Acetylation
This protocol details the detection of a pharmacodynamic marker for SIRT2 inhibition in cells.
-
Reagents & Materials:
-
H1299 or other suitable mammalian cells.
-
Cell culture medium and supplements.
-
Tenovin compound.
-
Trichostatin A (TSA) - optional, to inhibit class I/II HDACs.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Mouse anti-α-Tubulin (total).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the tenovin compound for 16-24 hours. A low dose of TSA (e.g., 40 nM) can be added to reduce background deacetylation by other HDACs.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Clear the lysate by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize protein amounts, add Laemmli sample buffer, and denature by heating.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-Tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (optional) and re-probe with the antibody for total α-tubulin as a loading control.
-
Visualizations
Signaling Pathway of Tenovin Action
Caption: this compound/6 inhibits SIRT1/SIRT2, increasing p53 and α-tubulin acetylation.
Experimental Workflow for Tenovin Discovery
Caption: Workflow from initial screen to target validation of tenovins.
Conclusion
The discovery of the tenovin class of molecules, including this compound and its analog Tenovin-6, represents a successful application of phenotype-driven drug discovery coupled with robust target deconvolution. Originally identified as p53 activators, these compounds were subsequently characterized as direct, noncompetitive inhibitors of SIRT1 and SIRT2. The development of water-soluble analogs like Tenovin-6 has provided invaluable chemical tools for probing the biological functions of sirtuins and has demonstrated preclinical efficacy in models of chronic myeloid leukemia. The detailed study of tenovins continues to inform the development of next-generation sirtuin inhibitors with improved potency and isoform selectivity for therapeutic applications.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
Tenovin-2 and Autophagy: A Technical Guide to Mechanism and Methodology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenovins, a class of small molecules initially identified as inhibitors of the sirtuin deacetylases SIRT1 and SIRT2, have garnered significant interest for their anti-neoplastic properties. While early research focused on their role in p53 activation, a growing body of evidence reveals a profound and distinct impact on the cellular process of autophagy. This technical guide delineates the current understanding of the interaction between Tenovin compounds, particularly the well-studied analog Tenovin-6, and the autophagic pathway. Contrary to inducing autophagy, Tenovins are potent blockers of autophagic flux. This inhibition is independent of their effects on SIRT1 and p53 and is instead mediated by the lysosomotropic properties conferred by their aliphatic tertiary amine side chain. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols for investigating these effects.
Core Concept: Tenovins as Blockers of Autophagic Flux
Autophagy is a catabolic process involving the lysosomal degradation of cellular components. A key indicator of autophagic activity is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II levels can signify either the induction of autophagy or a blockage in the later stages of the pathway, specifically the fusion of autophagosomes with lysosomes or the degradation of the autolysosomal contents.
Crucially, this blockage of autophagy by Tenovins has been shown to be independent of their effects on SIRT1 and p53. Evidence for this includes the observation that Tenovin analogs that do not inhibit SIRT1 or activate p53 still induce LC3-II accumulation.
Signaling Pathways
The inhibitory effect of Tenovin-6 on autophagy bypasses the canonical mTOR-dependent induction pathway and instead targets the lysosome directly.
Caption: Mechanism of Tenovin-6-mediated autophagy blockage.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Tenovins on autophagy and cell viability.
Table 1: Effect of Tenovins on Autophagy Markers
| Cell Line | Tenovin Analog | Concentration (µM) | Treatment Time (hours) | Effect on LC3-II | Effect on p62 | Citation |
| ARN8 (Melanoma) | Tenovin-6, -39, -50 | 10 | 6 | Increase | Not specified | |
| MDA-MB468 (Breast Cancer) | Tenovin-6, -39, -50 | 10 | 6 | Increase | Not specified | |
| OCI-Ly1 (DLBCL) | Tenovin-6 | 5 | 16 | Increase | Increase | |
| Chronic Lymphocytic Leukemia (CLL) cells | Tenovin-6 | Not specified | Not specified | Increase | Increase |
Table 2: Cell Viability and Clonogenic Assays
| Cell Line | Tenovin Analog | Concentration (µM) | Assay Type | Outcome | Citation |
| ARN8 (Melanoma) | Tenovin-1, -6, -39, -39-OH | Not specified | Clonogenic Assay (72h treatment) | Tenovin-6 and -39 showed stronger elimination of tumor cells | |
| HNDF (Normal Fibroblasts) | Various Tenovins | Up to 20 | SRB Viability Assay (48h & 72h) | Generally less effective than in cancer cells | |
| DLBCL cell lines | Tenovin-6 | Not specified | Proliferation and Survival Assays | Potent inhibition |
Experimental Protocols
Western Blotting for LC3-II and p62 Detection
This protocol is fundamental for assessing the impact of Tenovins on autophagic flux.
Caption: Workflow for Western Blot analysis of autophagy markers.
Detailed Methodology:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of Tenovin or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 16, or 24 hours).
-
Lysis: After treatment, wash the cells twice with ice-cold 1x PBS. Lyse the cells directly in the well with 1x LDS sample buffer.
-
Sample Preparation: Heat the lysates at 95°C for 5 minutes, followed by sonication and brief centrifugation to pellet debris.
-
Protein Quantification: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) assay to ensure equal loading.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. An antibody against a housekeeping protein like α-tubulin should be used as a loading control. After washing, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Fluorescence Microscopy for LC3 Puncta Visualization
This method allows for the direct visualization of autophagosome accumulation within cells.
Detailed Methodology:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate. Cells can be transfected with a GFP-LC3 or RFP-LC3 plasmid if stable cell lines are not available.
-
Treatment: Treat the cells with Tenovin or chloroquine (as a positive control for flux blockage) for the desired time.
-
Staining (for endogenous LC3): If not using fluorescently tagged LC3, fix the cells with 4% paraformaldehyde, permeabilize with a detergent like Triton X-100, and then perform immunocytochemistry using an anti-LC3B antibody followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of LC3 puncta (dots) per cell. An increase in the number of puncta per cell upon Tenovin treatment is indicative of autophagosome accumulation.
Cell Viability Assays
To assess the cytotoxic effects of Tenovin-mediated autophagy blockage, various cell viability assays can be employed.
Sulforhodamine B (SRB) Assay:
-
Seeding: Seed cells in a 96-well plate at a low density (e.g., 500-2000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of Tenovin concentrations for 48 or 72 hours.
-
Fixation: Discard the media and fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Solubilization and Measurement: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the number of viable cells.
MTT/MTS Assay:
-
Seeding and Treatment: Follow the same procedure as the SRB assay.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: For MTS, directly measure the absorbance (e.g., at 490 nm). For MTT, first add a solubilizing agent (like DMSO or a specialized buffer) to dissolve the formazan crystals, then measure the absorbance.
Conclusion
Tenovin compounds, including Tenovin-2 and its analogs, function as potent inhibitors of autophagic flux. This activity is distinct from their role as sirtuin inhibitors and is mediated by the alkalinization of lysosomes, a mechanism dependent on their chemical structure. The resulting blockage of cellular recycling pathways contributes significantly to their anti-cancer effects. For researchers in oncology and drug development, understanding this mechanism is crucial for the rational design of therapeutic strategies that leverage autophagy inhibition. The experimental protocols detailed in this guide provide a robust framework for investigating the intricate relationship between Tenovins and autophagy.
References
- 1. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenovin-2 SIRT1 and SIRT2 binding affinity
An in-depth technical guide on the binding affinity of Tenovin analogs for the sirtuin deacetylases SIRT1 and SIRT2, prepared for researchers, scientists, and drug development professionals.
Introduction
Tenovins are a class of small-molecule compounds identified through cell-based screens for their ability to activate the p53 tumor suppressor protein. Subsequent research has revealed that their mechanism of action involves the inhibition of sirtuins, a class of NAD⁺-dependent deacetylases. Specifically, tenovins target SIRT1 and SIRT2, two isoforms implicated in a variety of cellular processes, including cell cycle regulation, DNA repair, and metabolism. Their role in deacetylating key protein substrates, such as p53 and α-tubulin, has made them attractive targets for therapeutic intervention, particularly in oncology.
This technical guide provides a detailed overview of the binding affinity of tenovin analogs for SIRT1 and SIRT2. It includes quantitative binding data, comprehensive experimental protocols for assessing inhibitor activity, and diagrams of the relevant signaling pathways and experimental workflows. While the initial compound discovered was Tenovin-1, much of the detailed biochemical characterization has been performed on its more water-soluble analog, Tenovin-6. Data for Tenovin-1 and other analogs are presented to provide a comprehensive understanding of this compound class.
Binding Affinity of Tenovin Analogs to SIRT1 and SIRT2
The inhibitory activity of tenovins against SIRT1 and SIRT2 has been quantified using various biochemical and biophysical methods. The half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kd) are key parameters for evaluating their potency and binding affinity. The data for several prominent tenovin analogs are summarized below. It is important to note that Tenovin-1's low water solubility has made it challenging to determine a complete dose-response curve in some biochemical assays.[1]
| Compound | Target | Assay Type | Value (µM) | Reference(s) |
| Tenovin-6 | SIRT1 | Peptide Deacetylase | 21 | [1][2] |
| SIRT2 | Peptide Deacetylase | 10 | [1][2] | |
| SIRT2 | Thermal Shift (Kd) | 15 | ||
| SIRT3 | Peptide Deacetylase | 67 | ||
| Tenovin-1 | SIRT2 | Peptide Deacetylase | Inhibits similarly to Tenovin-6 at 10 µM | |
| Tenovin-D3 | SIRT1 | Peptide Deacetylase | > 90 | |
| SIRT2 | Peptide Deacetylase | 21.8 ± 2 |
Experimental Protocols
The determination of tenovin binding affinity and inhibitory activity relies on robust in vitro assays. The following sections detail the methodologies for the key experiments cited.
Fluorescence-Based Deacetylase Assay
This is the most common method for screening sirtuin inhibitors. It relies on the deacetylation of a synthetic peptide substrate containing a fluorophore and a quencher.
Principle: The assay utilizes a peptide substrate with an acetylated lysine residue adjacent to a fluorophore. In its native state, the fluorophore's emission is quenched. Upon deacetylation by SIRT1 or SIRT2, a developer solution containing a protease (e.g., trypsin) cleaves the peptide, releasing the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the enzyme's activity.
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme: Recombinant human SIRT1 or SIRT2 is diluted to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Substrate: A commercially available acetylated peptide substrate with a quenched fluorophore (e.g., Fluor de Lys®) is reconstituted in the assay buffer.
-
Co-substrate: NAD⁺ is prepared at a stock concentration in assay buffer.
-
Inhibitor: Tenovin compounds are dissolved in DMSO to create a stock solution and then serially diluted.
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well or 384-well plate format.
-
The tenovin compound dilutions or DMSO (for control wells) are added to the wells.
-
The SIRT1 or SIRT2 enzyme is added to each well, and the plate is incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
The reaction is initiated by adding a mixture of the peptide substrate and NAD⁺.
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
The developer solution (containing trypsin) is added to each well to stop the deacetylation reaction and initiate cleavage of the deacetylated substrate.
-
The plate is incubated for an additional period (e.g., 15-30 minutes) at 37°C.
-
Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
-
Data Analysis:
-
The fluorescence intensity is plotted against the inhibitor concentration.
-
The IC₅₀ value is calculated by fitting the data to a dose-response curve.
-
¹H-NMR-Based Deacetylase Assay
This method provides a direct and continuous way to monitor the deacetylation reaction without the need for coupled enzymatic steps or fluorescent labels.
Principle: The assay monitors the deacetylation of a peptide substrate by observing the signal from the lysine N-acetyl group using ¹H-Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. As the enzyme deacetylates the substrate, the signal corresponding to the N-acetyl protons disappears. The rate of this disappearance can be quantified to determine enzyme activity and inhibition.
Detailed Methodology:
-
Sample Preparation:
-
A reaction mixture is prepared in an NMR tube containing assay buffer (e.g., Tris buffer in D₂O, pH 8), a high concentration of the acetylated peptide substrate (e.g., 200 µM of an acetylated Histone H4 peptide), NAD⁺ (e.g., 1 mM), and the tenovin inhibitor at various concentrations.
-
-
Assay Procedure:
-
A baseline ¹H-NMR spectrum is acquired before the addition of the enzyme.
-
The reaction is initiated by adding a small volume of concentrated SIRT2 enzyme (e.g., 10 µM final concentration).
-
¹H-NMR spectra are acquired at regular time intervals at 37°C.
-
-
Data Analysis:
-
The intensity of the N-acetyl proton signal is integrated in each spectrum.
-
The rate of decrease of the N-acetyl signal is calculated in the presence and absence of the inhibitor.
-
The degree of inhibition is determined by comparing the reaction rates, and an IC₅₀ value can be estimated from a series of inhibitor concentrations.
-
Signaling Pathways Modulated by Tenovins
Tenovins exert their cellular effects primarily by inhibiting the deacetylase activity of SIRT1 and SIRT2, which in turn affects the acetylation status and function of their downstream substrates.
SIRT1-p53 Signaling Pathway
SIRT1 is a crucial negative regulator of the p53 tumor suppressor. By deacetylating p53 at lysine 382 (K382), SIRT1 marks p53 for ubiquitination and subsequent proteasomal degradation, thereby suppressing its activity.
Mechanism of Tenovin Action: By inhibiting SIRT1, tenovins prevent the deacetylation of p53. This leads to the accumulation of acetylated, active p53 in the nucleus. Activated p53 can then bind to the promoter regions of its target genes, such as CDKN1A (p21), to induce cell cycle arrest, or BAX to promote apoptosis. This mechanism underlies the anti-cancer activity of tenovins in p53-proficient cancer cells.
SIRT2-α-Tubulin Signaling Pathway
SIRT2 is predominantly a cytoplasmic deacetylase, and one of its major substrates is α-tubulin at lysine 40 (K40). The acetylation of α-tubulin is associated with microtubule stability.
Mechanism of Tenovin Action: Tenovins inhibit the deacetylase activity of SIRT2, leading to an increase in the levels of acetylated α-tubulin. While the precise functional consequences are still under investigation, alterations in microtubule dynamics can impact crucial cellular processes such as cell division, intracellular transport, and cell migration. The inhibition of SIRT2 and the resulting hyperacetylation of α-tubulin are considered key events in the cellular response to tenovins, contributing to their cytotoxic effects.
References
Tenovin-2: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenovin-2 is a potent small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2. Its ability to modulate cellular processes such as p53 activity and autophagy has positioned it as a valuable tool in cancer research and drug development. This technical guide provides an in-depth overview of the chemical properties of this compound, a detailed plausible synthesis protocol, and methodologies for key biological assays.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-(tert-Butyl)-N-((4-isobutyramidophenyl)carbamothioyl)benzamide | N/A |
| CAS Number | 666211-30-9 | [1][2] |
| Molecular Formula | C22H27N3O2S | [2] |
| Molecular Weight | 397.54 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98% | |
| Solubility | DMSO: Soluble (Specific concentration for this compound not available. Tenovin-1 is soluble in DMSO at 74 mg/mL (200 mM) and Tenovin-3 at 65 mg/mL (198.5 mM)). Water: Insoluble. Ethanol: Insoluble. | |
| Melting Point | Data not available. | N/A |
| Storage and Stability | Store as a powder at -20°C for up to 2 years. In DMSO, stable for 2 weeks at 4°C and for up to 6 months at -80°C. It is recommended to prepare and use solutions on the same day. |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on general methods for the synthesis of N-acyl-N'-arylthioureas, a plausible two-step synthetic route is proposed below. The overall reaction involves the formation of a benzoyl isothiocyanate intermediate, followed by its reaction with an appropriate amine.
Overall Reaction:
Experimental Protocol
Step 1: Synthesis of 4-(tert-butyl)benzoyl isothiocyanate (Intermediate 1)
-
To a stirred solution of 4-(tert-butyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetone), add oxalyl chloride or thionyl chloride (1.1 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases, indicating the formation of 4-(tert-butyl)benzoyl chloride.
-
In a separate flask, dissolve ammonium thiocyanate or potassium thiocyanate (1.2 equivalents) in acetone.
-
Slowly add the freshly prepared 4-(tert-butyl)benzoyl chloride solution to the thiocyanate solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. The formation of the isothiocyanate can be monitored by thin-layer chromatography (TLC).
-
The resulting 4-(tert-butyl)benzoyl isothiocyanate is typically used in the next step without further purification.
Step 2: Synthesis of N-(4-aminophenyl)isobutyramide (Intermediate 2)
-
Dissolve 4-aminoacetanilide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 equivalents) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4-isobutyramidophenyl)acetamide.
-
Hydrolyze the acetamide group by heating with an acid (e.g., HCl) or a base (e.g., NaOH) in a suitable solvent (e.g., ethanol/water mixture) to yield N-(4-aminophenyl)isobutyramide.
Step 3: Synthesis of this compound
-
Dissolve N-(4-aminophenyl)isobutyramide (Intermediate 2, 1 equivalent) in a suitable aprotic solvent (e.g., acetone or tetrahydrofuran).
-
To this solution, add the freshly prepared solution of 4-(tert-butyl)benzoyl isothiocyanate (Intermediate 1, 1 equivalent).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Characterization: The final product should be characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their substrates. A key downstream consequence of this inhibition is the activation of the tumor suppressor protein p53.
SIRT1/SIRT2 Inhibition and p53 Activation
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.
Modulation of Autophagy
Tenovins have also been shown to modulate autophagy. The mechanism involves the impairment of autophagic flux, leading to the accumulation of autophagosomes.
References
Tenovin-2: A Technical Guide to its Dual Mechanism of Action in Cancer Therapy
For Immediate Release
This technical guide provides an in-depth overview of Tenovin-2, a small molecule inhibitor with significant potential in oncological research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Information
This compound is a potent anticancer agent that has been the subject of extensive research. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 666211-30-9 |
| Molecular Formula | C₂₂H₂₇N₃O₂S |
| Molecular Weight | 397.54 g/mol |
Mechanism of Action: A Dual Approach to Cancer Cell Inhibition
This compound exerts its anticancer effects through a dual mechanism, targeting two critical cellular pathways: the p53 tumor suppressor pathway and autophagy. This multi-pronged approach makes it an attractive candidate for further investigation in cancer therapeutics.
Sirtuin Inhibition and p53 Activation
This compound functions as an inhibitor of sirtuins, specifically SIRT1 and SIRT2, which are NAD⁺-dependent deacetylases.[1] SIRT1 is known to deacetylate and thereby inactivate the tumor suppressor protein p53.[2] By inhibiting SIRT1, this compound promotes the acetylation of p53, leading to its activation.[2] Activated p53 then transcriptionally upregulates its target genes, such as the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest and apoptosis.[3]
Inhibition of Autophagic Flux
Independent of its effects on sirtuins and p53, this compound has been shown to inhibit autophagy.[4] It achieves this by impairing lysosomal function, which leads to a blockage of autophagic flux. This is evidenced by the accumulation of the autophagosome marker LC3B-II. The disruption of this critical cellular recycling process further contributes to the cytotoxic effects of this compound in cancer cells.
Quantitative Data
The inhibitory activity of Tenovins has been quantified against their primary targets, SIRT1 and SIRT2. The following table presents the half-maximal inhibitory concentration (IC50) values for the closely related analog, Tenovin-6.
| Target | IC50 (µM) |
| SIRT1 | 21 |
| SIRT2 | 10 |
Note: Data presented is for Tenovin-6, a more water-soluble analog of this compound with a similar mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for p53 and LC3B-II
This protocol is used to detect changes in the protein levels of p53 and the autophagy marker LC3B-II following treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
6-well plates or culture dishes
-
Cancer cell lines
-
This compound
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treat the cells with this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with fixation solution and stain with crystal violet.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the control.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Tenovin-2 In Vivo Antitumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenovin-2, and its more water-soluble and frequently studied analog Tenovin-6, have demonstrated notable in vivo antitumor activity across a range of cancer models. The primary mechanism of action involves the inhibition of sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2), NAD+-dependent deacetylases. This inhibition leads to the activation of the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis. Additionally, emerging evidence points to p53-independent mechanisms, including the induction of autophagy blockade and the upregulation of Death Receptor 5 (DR5), contributing to the anticancer effects of Tenovins. This technical guide provides a comprehensive overview of the in vivo antitumor activity of this compound/6, presenting available quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
Data Presentation: In Vivo Antitumor Efficacy of Tenovin-6
The following tables summarize the quantitative data from preclinical in vivo studies investigating the antitumor activity of Tenovin-6.
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Melanoma | SCID Mice | ARN8 | 50 mg/kg/day, intraperitoneal injection | Statistically significant reduction in tumor growth compared to vehicle control.[1] | Lain et al., 2008 |
| Neuroblastoma | N-Myc Transgenic Mice | Spontaneous | Daily Tenovin-6 treatment for 18 days | Approximately 50% reduction in tumor volume. | Marshall et al., 2011 |
Experimental Protocols
Melanoma Xenograft Model
Objective: To evaluate the in vivo antitumor activity of Tenovin-6 against a human melanoma xenograft.
Materials:
-
Cell Line: ARN8 human melanoma cells (p53 wild-type).
-
Animals: Severe Combined Immunodeficient (SCID) mice.
-
Test Article: Tenovin-6.
-
Vehicle: 20% cyclodextrin in sterile saline.
-
Equipment: Calipers for tumor measurement, syringes, needles.
Procedure:
-
Cell Culture: ARN8 melanoma cells are cultured in appropriate media until they reach the desired confluence for injection.
-
Tumor Implantation: A suspension of ARN8 cells is injected subcutaneously into the flank of each SCID mouse.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined average size, mice are randomized into treatment and control groups.
-
Drug Administration: The treatment group receives daily intraperitoneal injections of Tenovin-6 at a dose of 50 mg/kg. The control group receives daily intraperitoneal injections of the vehicle (20% cyclodextrin).
-
Data Collection: Tumor volumes and body weights are recorded throughout the study.
-
Endpoint: The study is terminated after a predefined period (e.g., 15 days), or when tumors in the control group reach a maximum allowable size. Tumors may be excised for further analysis.[1]
Neuroblastoma Transgenic Mouse Model
Objective: To assess the efficacy of Tenovin-6 in a genetically engineered mouse model of neuroblastoma.
Materials:
-
Animal Model: Homozygous N-Myc transgenic mice, which spontaneously develop neuroblastoma.
-
Test Article: Tenovin-6.
-
Vehicle: Appropriate vehicle for administration.
-
Equipment: Calipers for tumor measurement, syringes, needles.
Procedure:
-
Animal Cohort: Cohorts of N-Myc transgenic mice are established.
-
Treatment Initiation: At a specified age (e.g., 28 days), daily treatment with Tenovin-6 or vehicle is initiated.
-
Drug Administration: Tenovin-6 is administered daily via a suitable route (e.g., intraperitoneal injection).
-
Tumor Monitoring: Tumor development and volume are monitored over the course of the treatment period.
-
Data Collection: Tumor volumes are measured at the end of the study.
-
Endpoint: After a defined treatment duration (e.g., 18 days), mice are euthanized, and tumors are excised for volume measurement and further analysis, such as immunohistochemistry for markers like MKP3 and N-Myc.
Signaling Pathways and Experimental Workflows
Tenovin-6 Mechanism of Action: SIRT1/SIRT2 Inhibition and p53 Activation
Caption: Tenovin-6 inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.
p53-Independent Mechanism: Autophagy Inhibition
Caption: Tenovin-6 impairs autophagic flux, promoting cancer cell death.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for a typical in vivo xenograft study with Tenovin-6.
References
Tenovin-2 and Its Postulated Effects on Cancer Cell Metabolism: A Technical Guide
Disclaimer: Direct experimental data on the specific effects of Tenovin-2 on cancer cell metabolism is not extensively available in publicly accessible scientific literature. This guide is therefore based on the known mechanisms of the broader Tenovin family of molecules, particularly their function as inhibitors of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), and the established roles of these sirtuins in regulating cellular metabolism. The experimental protocols provided are standardized methods that would be appropriate for investigating the metabolic effects of this compound. All data presented is extrapolated and should be considered hypothetical pending direct experimental validation.
Executive Summary
This compound belongs to a class of small molecules that inhibit the NAD+-dependent deacetylases SIRT1 and SIRT2.[1][2] These sirtuins are critical regulators of cellular metabolism, and their inhibition is predicted to have profound effects on the metabolic landscape of cancer cells. By targeting SIRT1 and SIRT2, this compound is postulated to activate the p53 tumor suppressor pathway and modulate key metabolic processes including glycolysis, oxidative phosphorylation, fatty acid metabolism, and glutaminolysis.[3][4] This guide provides a technical overview of the anticipated metabolic consequences of this compound treatment in cancer cells, detailed experimental protocols for validating these effects, and visual representations of the underlying signaling pathways.
Core Mechanism of Action: SIRT1 and SIRT2 Inhibition
Tenovins, including the parent compound Tenovin-1 and its more soluble analog Tenovin-6, function as inhibitors of SIRT1 and SIRT2.[3] this compound is an analog of these compounds and is expected to share this primary mechanism of action. SIRT1 and SIRT2 deacetylate a wide range of protein substrates, including transcription factors and metabolic enzymes, thereby controlling their activity.
Key Downstream Effects of SIRT1/2 Inhibition:
-
p53 Activation: SIRT1 deacetylates and inactivates the tumor suppressor protein p53. Inhibition of SIRT1 by this compound would lead to hyperacetylation and activation of p53, resulting in cell cycle arrest, apoptosis, and metabolic reprogramming.
-
Metabolic Enzyme Regulation: SIRT1 and SIRT2 directly deacetylate and regulate the activity of numerous enzymes involved in central carbon metabolism, fatty acid metabolism, and amino acid metabolism.
Signaling Pathway Diagram
Caption: Postulated mechanism of this compound action.
Anticipated Effects on Cancer Cell Metabolism
Based on the known roles of SIRT1 and SIRT2, treatment with this compound is expected to induce a significant shift in the metabolic phenotype of cancer cells.
Glycolysis and Oxidative Phosphorylation
SIRT1 and p53 are key regulators of the balance between glycolysis and oxidative phosphorylation (OXPHOS).
-
p53-mediated Effects: Activated p53 can suppress glycolysis by inhibiting the expression of glucose transporters (GLUT1, GLUT4) and key glycolytic enzymes like hexokinase 2 (HK2) and phosphofructokinase (PFK). Conversely, p53 can promote OXPHOS by upregulating the expression of SCO2 (Synthesis of Cytochrome c Oxidase 2), a critical component of the electron transport chain.
-
SIRT1-mediated Effects: SIRT1 can promote mitochondrial biogenesis and oxidative metabolism through the deacetylation and activation of PGC-1α. Therefore, SIRT1 inhibition by this compound might lead to a decrease in mitochondrial respiration.
The net effect of this compound on the balance between glycolysis and OXPHOS is likely to be cell-context dependent, influenced by the p53 status and the baseline metabolic profile of the cancer cells.
Fatty Acid Metabolism
SIRT1 plays a significant role in both fatty acid synthesis (FAS) and fatty acid oxidation (FAO).
-
Fatty Acid Synthesis: SIRT1 can activate SREBP-1c, a master transcriptional regulator of lipogenesis. Inhibition of SIRT1 would be expected to decrease FAS.
-
Fatty Acid Oxidation: SIRT1 activates FAO by deacetylating and activating key enzymes. Therefore, this compound could potentially inhibit FAO.
Glutamine Metabolism
Glutaminolysis is a crucial metabolic pathway for many cancer cells, providing anaplerotic carbon to the TCA cycle and nitrogen for nucleotide synthesis. SIRT1 and p53 can influence glutaminolysis.
-
p53-mediated Effects: p53 can promote the expression of glutaminase 2 (GLS2), which converts glutamine to glutamate, thereby fueling the TCA cycle.
-
SIRT1-mediated Effects: SIRT1 can deacetylate and activate glutamate dehydrogenase (GDH), which converts glutamate to α-ketoglutarate. Inhibition of SIRT1 might therefore reduce glutaminolysis.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data for the effects of this compound on cancer cell metabolism, based on reported values for other Tenovin analogs and sirtuin inhibitors. These values require experimental verification for this compound.
Table 1: Hypothetical IC50 Values of this compound Against Sirtuins
| Target | Hypothetical IC50 (µM) | Reference Analog |
| SIRT1 | 15 - 25 | Tenovin-6 |
| SIRT2 | 5 - 15 | Tenovin-6 |
Table 2: Postulated Effects of this compound (10 µM) on Metabolic Parameters in p53-wildtype Cancer Cells
| Metabolic Parameter | Method | Expected Change |
| Glucose Uptake | 2-NBDG Assay | ↓ 20-40% |
| Lactate Production | Lactate Dehydrogenase Assay | ↓ 25-50% |
| Oxygen Consumption Rate (OCR) | Seahorse XF Analysis | ↓ 15-30% |
| Extracellular Acidification Rate (ECAR) | Seahorse XF Analysis | ↓ 20-40% |
| Fatty Acid Oxidation | ¹⁴C-Palmitate Oxidation Assay | ↓ 30-60% |
| Glutamine Consumption | Glutaminase Activity Assay | ↓ 10-25% |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the postulated metabolic effects of this compound.
Seahorse XF Real-Time ATP Rate Assay
This assay measures the two major energy-producing pathways in the cell: mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR).
Methodology:
-
Cell Seeding: Seed cancer cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 6, 12, 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Instrument Calibration: Calibrate the Seahorse XF96 analyzer with the provided calibration solution.
-
Assay Execution: Place the cell culture plate in the Seahorse XF96 analyzer. Sequentially inject oligomycin (ATP synthase inhibitor) and a mixture of rotenone/antimycin A (Complex I and III inhibitors) to determine the ATP production from mitochondrial respiration and glycolysis.
-
Data Analysis: Normalize the OCR and ECAR data to cell number. Calculate the mitochondrial and glycolytic ATP production rates.
Experimental Workflow: Seahorse XF Assay
Caption: Workflow for Seahorse XF metabolic analysis.
Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the culture medium.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and treat with this compound.
-
Glucose Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 1 hour.
-
Glucose Uptake: Add KRH buffer containing 2-NBDG (a fluorescent glucose analog) or ³H-2-deoxyglucose and incubate for 30 minutes.
-
Termination: Stop the uptake by adding ice-cold KRH buffer and wash the cells.
-
Quantification: Lyse the cells and measure the fluorescence (for 2-NBDG) or radioactivity (for ³H-2-deoxyglucose) using a plate reader or scintillation counter.
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic flux.
Methodology:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.
-
Sample Collection: Collect the culture medium at different time points.
-
Lactate Measurement: Use a commercial lactate dehydrogenase (LDH)-based colorimetric or fluorometric assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions.
-
Data Normalization: Normalize the lactate concentration to the cell number or total protein content.
Fatty Acid Oxidation Assay
This assay measures the rate of mitochondrial β-oxidation of fatty acids.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound.
-
Substrate Addition: Add ¹⁴C-labeled palmitate complexed to BSA to the culture medium.
-
CO₂ Trapping: Incubate the cells in a sealed plate containing a filter paper soaked in a CO₂ trapping solution (e.g., NaOH).
-
Quantification: After incubation, measure the radioactivity trapped in the filter paper using a scintillation counter. This represents the amount of ¹⁴C-palmitate that has been fully oxidized to ¹⁴CO₂.
Glutaminolysis Assay
This assay measures the consumption of glutamine from the culture medium.
Methodology:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.
-
Sample Collection: Collect the culture medium at various time points.
-
Glutamine Measurement: Use a commercial glutaminase-based assay kit to determine the concentration of glutamine in the medium.
-
Data Normalization: Normalize the glutamine consumption to the cell number.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the known function of the Tenovin class of molecules as SIRT1 and SIRT2 inhibitors provides a strong rationale for predicting that this compound will significantly impact cancer cell metabolism. The primary mechanism is expected to involve the activation of p53 and the altered acetylation status of key metabolic enzymes, leading to a complex reprogramming of glycolysis, oxidative phosphorylation, fatty acid metabolism, and glutaminolysis.
Future research should focus on direct experimental validation of these postulated effects. The protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of the metabolic consequences of this compound treatment will be crucial for its potential development as a therapeutic agent for cancer. The context-dependent nature of metabolic responses necessitates these studies be conducted across a panel of cancer cell lines with varying genetic backgrounds, particularly with respect to p53 status.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 3. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Tenovin-2: A Chemical Probe for Unraveling Sirtuin Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tenovin-2 is a potent small-molecule inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2, members of the sirtuin family of enzymes. Its ability to modulate the activity of these key regulators of cellular processes has established it as a valuable chemical probe for investigating sirtuin biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its and its analogs' potency, detailed experimental protocols for its use, and a visual representation of the signaling pathways it perturbs. This document is intended to serve as a practical resource for researchers utilizing this compound to explore the multifaceted roles of sirtuins in health and disease.
Introduction
The sirtuin family of proteins, comprising seven members in mammals (SIRT1-7), are crucial regulators of a wide array of cellular functions, including gene silencing, DNA repair, metabolism, and cell survival.[1] Given their involvement in various pathological conditions such as cancer, neurodegenerative diseases, and metabolic disorders, sirtuins have emerged as promising therapeutic targets. Chemical probes that can selectively modulate sirtuin activity are indispensable tools for both basic research and drug discovery.
This compound and its analogs, such as Tenovin-1 and the more water-soluble Tenovin-6, were identified through a cell-based screen for activators of the tumor suppressor protein p53. Subsequent studies revealed that their primary mechanism of action is the inhibition of the deacetylase activity of SIRT1 and SIRT2. This guide focuses on this compound as a representative member of the tenovin family, providing detailed information for its effective use as a chemical probe in sirtuin research.
Mechanism of Action
Tenovins, including this compound, function as non-competitive inhibitors of SIRT1 and SIRT2.[2][] This means they do not bind to the same active site as the acetylated substrate or the NAD+ cofactor. Instead, they are thought to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without preventing substrate binding. This mode of inhibition is characterized by a decrease in the maximum reaction velocity (Vmax) with no significant change in the Michaelis constant (Km) for the substrate.
The inhibition of SIRT1 by this compound leads to the hyperacetylation of SIRT1 substrates, most notably the tumor suppressor p53. Acetylation of p53 at lysine 382 (in humans) enhances its stability and transcriptional activity, leading to the upregulation of its target genes, such as the cyclin-dependent kinase inhibitor p21.
Similarly, this compound-mediated inhibition of SIRT2 results in the hyperacetylation of its substrates, including α-tubulin at lysine 40. Increased acetylation of α-tubulin is associated with microtubule stabilization. Furthermore, SIRT2 has been implicated in the regulation of the oncoprotein c-Myc, and its inhibition can promote c-Myc ubiquitination and subsequent degradation by the proteasome.
Quantitative Data
| Compound | Target | IC50 (µM) | Notes |
| Tenovin-1 | SIRT1 | - | Activity suggested to be similar to Tenovin-6, but poor water solubility prevented full IC50 determination. |
| SIRT2 | ~10 | Inhibits to the same extent as Tenovin-6 at this concentration. | |
| Tenovin-6 | SIRT1 | 21 | A more water-soluble analog of Tenovin-1. |
| SIRT2 | 10 | ||
| SIRT3 | 67 | ||
| Tenovin-D3 | SIRT1 | > 90 | A selective SIRT2 inhibitor analog. |
| SIRT2 | 21.8 |
Experimental Protocols
Preparation of this compound Stock Solutions
This compound is sparingly soluble in water but readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
-
Recommended Solvent: DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-quality, anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months when stored properly.
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol is a general guideline for measuring the inhibitory effect of this compound on SIRT1 or SIRT2 activity using a commercially available fluorogenic substrate.
-
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme.
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys®-SIRT1/2 substrate).
-
NAD+.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease to cleave the deacetylated substrate).
-
This compound stock solution.
-
96-well black microplate.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).
-
In the wells of the 96-well plate, add the assay buffer, NAD+ (final concentration typically 100-500 µM), and the fluorogenic substrate (final concentration typically 10-50 µM).
-
Add the diluted this compound or vehicle control to the respective wells.
-
Initiate the reaction by adding the SIRT1 or SIRT2 enzyme (final concentration will vary depending on the enzyme's activity, typically in the nM range).
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol outlines the assessment of this compound's effect on the viability of cultured cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116).
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
96-well clear microplate.
-
Spectrophotometric plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control (DMSO concentration should be kept constant across all wells, typically ≤0.1%).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions (typically 10-20% of the culture volume).
-
Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Western Blotting for Acetylated Proteins
This protocol describes the detection of changes in the acetylation status of p53 and α-tubulin in cells treated with this compound.
-
Materials:
-
Cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A, and nicotinamide).
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-acetyl-α-tubulin (Lys40), anti-total α-tubulin, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Lyse the treated and control cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-acetyl-p53) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.
-
Quantify the band intensities using densitometry software and normalize the levels of acetylated proteins to the total protein levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.
Caption: this compound inhibits SIRT1, leading to p53 hyperacetylation and activation.
Caption: this compound inhibits SIRT2, promoting c-Myc ubiquitination and degradation.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a powerful chemical probe for interrogating the biological functions of SIRT1 and SIRT2. Its well-characterized mechanism of action and its effects on key cellular signaling pathways, including those governed by p53 and c-Myc, make it an invaluable tool for researchers in various fields. By providing detailed protocols and a clear understanding of its molecular targets, this guide aims to facilitate the effective use of this compound in advancing our knowledge of sirtuin biology and its implications for human health and disease. As with any chemical probe, it is crucial for researchers to consider potential off-target effects and to use appropriate controls to ensure the validity of their findings. Further research into the development of even more potent and selective tenovin analogs will undoubtedly continue to enhance our ability to dissect the complex roles of sirtuins in cellular physiology and pathology.
References
Tenovin-2 Target Identification and Validation: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the identification and validation of the molecular targets of Tenovin-2, a small molecule with demonstrated anti-tumor activity. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this compound and its therapeutic potential.
Executive Summary
This compound and its analogs, Tenovin-1 and Tenovin-6, have been identified as potent inhibitors of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SirT1 and SirT2.[1][2] The inhibition of these enzymes leads to the activation of the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis.[3][4] This guide details the experimental journey from initial discovery through to in-depth target validation, presenting the methodologies and data that underpin our current understanding of this compound's mechanism of action.
Target Identification
The initial identification of the biological targets of tenovins was accomplished through a multi-pronged approach, combining genetic screening in a model organism with biochemical assays.
Yeast Genetic Screen
A genetic screen utilizing the Euroscarf collection of diploid S. cerevisiae strains, each with a heterozygous deletion of a specific gene, was employed to identify potential targets of Tenovin-6 (a more water-soluble analog of Tenovin-1). This screen identified yeast genes that, when deleted, conferred sensitivity or resistance to the compound, thereby pointing towards potential protein targets or pathways.[1]
Biochemical Assays
Subsequent biochemical assays using purified human SirT1 and SirT2 confirmed that tenovins directly inhibit the protein deacetylase activities of these enzymes. This was a critical step in moving from a list of genetic candidates to specific molecular targets.
Target Validation in a Cellular Context
Validation of SirT1 and SirT2 as the bona fide targets of this compound in mammalian cells was achieved through a series of experiments designed to measure the engagement and downstream consequences of sirtuin inhibition.
Acetylation of Sirtuin Substrates
A key validation strategy involved monitoring the acetylation status of known sirtuin substrates within cells.
-
p53 Acetylation: Treatment of cells with tenovins resulted in an increase in the acetylation of the tumor suppressor protein p53 at lysine 382. SirT1 is known to deacetylate p53 at this site, and its inhibition by tenovins leads to p53 stabilization and activation.
-
α-tubulin Acetylation: A significant increase in the acetylation of α-tubulin, a known substrate of SirT2, was observed in cells treated with tenovins. This provided strong evidence for the inhibition of SirT2 activity in a cellular environment.
Target Overexpression Studies
Quantitative Data
The inhibitory activity of tenovins has been quantified through various assays. The following tables summarize the available data for Tenovin-1 and its more soluble and commonly studied analog, Tenovin-6. While specific data for "this compound" is less prevalent in the literature, its activity is expected to be in a similar range to these related compounds.
Table 1: In Vitro Inhibitory Activity of Tenovins against Sirtuins
| Compound | Target | IC50 (µM) | Assay Type |
| Tenovin-1 | SirT1 | 21 | Biochemical Deacetylase Assay |
| Tenovin-1 | SirT2 | 10 | Biochemical Deacetylase Assay |
| Tenovin-6 | SirT1 | ~10-20 | Biochemical Deacetylase Assay |
| Tenovin-6 | SirT2 | ~10 | Biochemical Deacetylase Assay |
| Tenovin-6 | Yeast | 30 | Growth Inhibition Assay |
Table 2: Cellular Activity of Tenovins
| Compound | Cell Line | Effect | Concentration (µM) |
| Tenovin-1 | BL2 | Increased p53 levels | Not specified |
| Tenovin-1 | NTera2D | Increased cell death (wild-type p53) | Not specified |
| Tenovin-1 | HCT116 | Increased cell death (wild-type p53) | Not specified |
| Tenovin-6 | Various | Active at one-digit micromolar | 1-10 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for its target identification and validation.
Caption: this compound Signaling Pathway.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tenovin-2: An In-Depth Technical Guide on its Effects in Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovins are a class of small molecules initially identified as activators of the tumor suppressor protein p53. Tenovin-2, and its more water-soluble analog Tenovin-6, function primarily as inhibitors of the NAD+-dependent deacetylases Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2).[1] This inhibition leads to the hyperacetylation of various downstream targets, including p53, which can result in cell cycle arrest and apoptosis.[1] While the effects of Tenovins have been extensively studied in cancer cell lines, their impact on non-cancerous cells is less well-characterized but crucial for understanding their therapeutic potential and potential side effects. This technical guide provides a comprehensive overview of the known effects of this compound and its analogs on non-cancerous cell lines, detailing its mechanism of action, available quantitative data, and relevant experimental protocols.
Mechanism of Action in Non-Cancerous Cells
This compound exerts its biological effects predominantly through the inhibition of SIRT1 and SIRT2. These sirtuins play critical roles in various cellular processes, including stress resistance, DNA repair, and regulation of metabolism and aging.
SIRT1 and p53 Regulation: SIRT1 is a well-established negative regulator of p53.[2] By deacetylating p53 at key lysine residues, SIRT1 promotes its degradation and inhibits its transcriptional activity. This compound, by inhibiting SIRT1, prevents the deacetylation of p53. This leads to an accumulation of acetylated, active p53, which can then induce the transcription of its target genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, or pro-apoptotic genes like PUMA and NOXA.[3][4]
SIRT2 and Cellular Processes: SIRT2 is primarily a cytoplasmic protein involved in the regulation of various cellular processes, including mitosis and cytoskeletal dynamics, through the deacetylation of substrates like α-tubulin. Inhibition of SIRT2 by this compound can disrupt these processes.
The primary mechanism of this compound in non-cancerous cells involves the activation of the p53 pathway through SIRT1 inhibition, often resulting in a cytostatic rather than a cytotoxic effect at lower concentrations.
Quantitative Data on Non-Cancerous Cell Lines
Quantitative data on the effects of this compound and its analogs on non-cancerous cell lines is limited in the publicly available literature. However, existing studies provide valuable insights into its differential effects on normal versus cancerous cells.
Enzymatic Inhibition:
| Compound | Target | IC50 (µM) | Reference |
| Tenovin-6 | SIRT1 (human, purified) | 21 | |
| Tenovin-6 | SIRT2 (human, purified) | 10 | |
| Tenovin-6 | SIRT3 (human, purified) | 67 |
Cellular Effects:
| Cell Line | Compound | Effect | Observation | Reference |
| Normal Human Dermal Fibroblasts (NHDF) | Tenovin-1 | Cytostatic | More resistant to high concentrations compared to ARN8 melanoma cells. The effect is primarily reversible. | |
| Primary Human Fibroblasts | Tenovin-6 | Senescence, Cell Cycle Arrest | Low doses induce cellular senescence and G1 phase arrest with elevated p21 levels. | |
| Mouse Embryonic Fibroblasts | Tenovin-6 | Autophagy Inhibition | Tenovin-6 was observed to inhibit the autophagy pathway. | |
| Normal Bone Marrow Cells | Tenovin-6 | Inhibition of Colony Formation | Median IC50 value of 7.53 µM for inhibiting colony-forming ability. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: this compound signaling pathway in non-cancerous cells.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound's cellular effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Objective: To detect changes in the expression and post-translational modification of key proteins in the this compound signaling pathway.
Materials:
-
Non-cancerous cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-acetyl-p53, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Conclusion
This compound and its analogs are potent inhibitors of SIRT1 and SIRT2 that can induce p53-dependent cellular responses in non-cancerous cells. The available data suggests that in normal cells, the primary effect is often cytostatic, leading to cell cycle arrest or senescence, rather than widespread apoptosis, particularly at lower concentrations. This differential sensitivity between normal and cancerous cells is a promising characteristic for a potential therapeutic agent. However, the limited availability of comprehensive quantitative data on a wide range of non-cancerous cell lines highlights the need for further research to fully elucidate the off-target effects and therapeutic window of Tenovins. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct further investigations into the nuanced effects of this compound on non-cancerous cellular systems.
References
Tenovin-2 and the Regulation of Cellular Senescence: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging, tumor suppression, and various age-related diseases. The discovery of small molecules that can modulate this process is of significant interest for therapeutic development. The Tenovin family of compounds, potent inhibitors of sirtuins, has emerged as a valuable tool for inducing and studying cellular senescence. While the user specified "Tenovin-2," the scientific literature predominantly focuses on Tenovin-1 and its more water-soluble and bioactive analog, Tenovin-6. Additionally, derivatives such as Tenovin-D3 have been developed for greater selectivity. This guide will focus on the well-characterized members of the Tenovin family, particularly Tenovin-1 and Tenovin-6, as model compounds for understanding the role of sirtuin inhibition in the regulation of cellular senescence.
Tenovins were initially identified through a cell-based screen for small molecules that could activate the p53 tumor suppressor pathway.[1] Subsequent studies revealed that their mechanism of action involves the inhibition of the NAD+-dependent deacetylase activity of sirtuins, specifically SIRT1 and SIRT2.[1] By inhibiting these key epigenetic regulators, Tenovins trigger a signaling cascade that culminates in cell cycle arrest and the adoption of a senescent phenotype. This guide provides a comprehensive overview of the mechanism of action of Tenovins, quantitative data on their activity, detailed experimental protocols for their study, and visual representations of the involved signaling pathways and workflows.
Data Presentation: Quantitative Effects of Tenovins
The following tables summarize the key quantitative data regarding the activity of Tenovins and their effects on cellular senescence markers.
Table 1: Inhibitory Activity of Tenovins against Sirtuins
| Compound | Target Sirtuin | IC50 | Reference(s) |
| Tenovin-6 | SIRT1 | 21 µM | [2][3][4] |
| SIRT2 | 10 µM | ||
| SIRT3 | 67 µM | ||
| Tenovin-D3 | SIRT1 | > 90 µM | |
| SIRT2 | 21.8 ± 2 µM |
Table 2: Cellular Effects of Tenovin-Induced Senescence
| Compound | Cell Type | Concentration | Duration | Observed Effect | Reference(s) |
| Tenovin-6 | Primary human fibroblasts (HF043) | 2 µM | 72 hours | G1 phase cell cycle arrest (91% of cells in G1) | |
| 2 µM | 3 days | Marked increase in p21 protein levels | |||
| 2 µM | 7 days | Significant increase in SA-β-galactosidase positive cells | |||
| Tenovin-1 | Rat primary astrocytes | 4 µM | 24 hours | ~3-fold increase in SA-β-galactosidase positive cells | |
| 2 and 4 µM | 24 hours | Significant increase in IL-1β and IL-6 mRNA expression | |||
| 2 and 4 µM | 24 hours | Significant decrease in CDK2 protein expression |
Signaling Pathways
The primary mechanism by which Tenovins induce cellular senescence is through the inhibition of SIRT1 and SIRT2, leading to the activation of the p53-p21 pathway.
Tenovin-Induced Senescence via SIRT1/p53/p21 Pathway
Inhibition of SIRT1 by Tenovins prevents the deacetylation of p53. Acetylated p53 is more stable and transcriptionally active, leading to the upregulation of its target genes, most notably CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. p21, in turn, inhibits cyclin-CDK complexes, leading to cell cycle arrest, a hallmark of cellular senescence.
Tenovin-Induced Senescence via SIRT2 Inhibition
Tenovins also inhibit SIRT2. While SIRT2 has various cellular targets, its inhibition has been shown to induce p21 expression, in some cases independently of p53. This suggests an alternative route to cell cycle arrest and senescence.
Experimental Protocols
Detailed methodologies for key experiments used to characterize Tenovin-induced senescence are provided below.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells based on the increased activity of β-galactosidase at pH 6.0.
Workflow:
Methodology:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of assay.
-
Treatment: Treat cells with the desired concentration of Tenovin (e.g., 2 µM Tenovin-6) or vehicle control (DMSO) for the specified duration (e.g., 7 days), changing the media every 2-3 days.
-
Washing: Aspirate the media and wash the cells twice with 1x Phosphate-Buffered Saline (PBS).
-
Fixation: Add 1 mL of freshly prepared fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well and incubate for 5 minutes at room temperature.
-
Washing: Aspirate the fixative solution and wash the cells three times with 1x PBS.
-
Staining: Prepare the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2). Add 1 mL of the staining solution to each well.
-
Incubation: Incubate the plates at 37°C in a dry incubator (no CO2) for 12-16 hours, or until a blue color develops in the senescent cells. Protect the plates from light.
-
Imaging and Quantification: Wash the cells with PBS. Acquire images using a bright-field microscope. Quantify the percentage of blue-stained (SA-β-gal positive) cells by counting at least 200 cells from multiple random fields.
Western Blot for p53 and p21
This protocol details the detection and semi-quantification of p53 and p21 protein levels following Tenovin treatment.
Workflow:
Methodology:
-
Cell Lysis: After treatment with Tenovin, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of p53 and p21 to the loading control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Workflow:
Methodology:
-
Cell Preparation: Following treatment with Tenovin, harvest cells (including any floating cells) by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. Fix for at least 2 hours at 4°C (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash once with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The Tenovin family of sirtuin inhibitors serves as a powerful class of chemical probes for dissecting the molecular pathways that govern cellular senescence. By targeting SIRT1 and SIRT2, these compounds effectively induce a p53- and p21-dependent cell cycle arrest, leading to a robust senescent phenotype. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of modulating cellular senescence in various disease contexts, from cancer to age-related disorders. Further exploration of more selective sirtuin inhibitors and their downstream effects will continue to illuminate the intricate regulatory networks of cellular aging.
References
- 1. Generation of a novel model of primary human cell senescence through Tenovin-6 mediated inhibition of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Methodological & Application
Tenovin-2 solubility in DMSO and cell culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and use of Tenovin-2 in cell-based assays. While specific quantitative solubility data for this compound is not publicly available, this document offers guidance based on the known properties of its analogs, Tenovin-1 and Tenovin-6, along with general protocols for handling similar research compounds.
Physicochemical Properties and Solubility
This compound is a derivative of the Tenovin series of small molecules, which are known as inhibitors of the sirtuin deacetylases, SIRT1 and SIRT2, and activators of the tumor suppressor protein p53.[1][2] Accurate solubility is critical for consistent and reproducible results in in vitro experiments.
Data Presentation: Physicochemical Properties of Tenovins
The following table summarizes the known properties of this compound and its well-characterized analogs, Tenovin-1 and Tenovin-6. The solubility data for the analogs in DMSO can be used to estimate the solubility of this compound. Given its structural similarity, this compound is expected to be readily soluble in DMSO.
| Property | This compound | Tenovin-1 | Tenovin-6 (More water-soluble analog)[3][4] |
| CAS Number | 666211-30-9[5] | 380315-80-0 | 1011557-82-6 |
| Molecular Formula | C₂₂H₂₇N₃O₂S | C₂₀H₂₃N₃O₂S | C₂₅H₃₄N₄O₂S |
| Molecular Weight | 397.54 g/mol | 369.48 g/mol | 454.63 g/mol |
| Physical Format | Powder | Crystalline solid | Yellow solid |
| Purity | ≥98% | ≥98% | ≥98% |
| Solubility in DMSO | Data not publicly available. | ≥15 mg/mL (with gentle warming) 250 mg/mL (ultrasonicated) | 98 mg/mL |
| Storage (Powder) | 2 years at -20°C | 3 years at -20°C | 3 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C 6 months at -80°C | 1 month at -20°C 1 year at -80°C | 1 month at -20°C 1 year at -80°C |
Note on Solubility in Cell Culture Media: Tenovins, like many small molecule inhibitors, exhibit poor solubility in aqueous solutions, including cell culture media. Direct dissolution in media is not recommended. A concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the cell culture medium immediately before use. The final concentration of DMSO in the cell culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
2.1. Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 397.54 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For a 10 mM stock solution, you will need 3.9754 mg of this compound per 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (397.54 g/mol ) * (1000 mg/g) = 3.9754 mg/mL
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution, similar to the protocol for Tenovin-1.
-
Sterilization (Optional): If necessary, the DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).
Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the steps for preparing a this compound stock solution in DMSO.
2.2. Preparation of Working Solutions in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into cell culture media for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is recommended to perform serial dilutions of the concentrated DMSO stock in complete cell culture medium.
-
Final Dilution: Directly add the required volume of the stock solution (or an intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Mix immediately by gentle pipetting or swirling.
-
Example for 10 µM working solution: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium.
-
Immediate Use: Use the freshly prepared working solution immediately to treat cells. Do not store this compound diluted in aqueous media.
2.3. Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mechanism of Action: Tenovin Signaling Pathway
Tenovins activate p53 by inhibiting the NAD⁺-dependent deacetylase activity of SIRT1 and SIRT2. SIRT1 deacetylates p53 at lysine 382, leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting SIRT1, Tenovins promote the acetylation and stabilization of p53, resulting in the transcriptional activation of p53 target genes involved in cell cycle arrest, apoptosis, and senescence. Inhibition of SIRT2 by Tenovins leads to the hyperacetylation of other substrates, such as α-tubulin.
Signaling Pathway of Tenovin Action
Caption: The signaling pathway of this compound, which inhibits SIRT1/SIRT2, leading to p53 activation.
References
- 1. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. | Sigma-Aldrich [merckmillipore.com]
- 3. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. dcchemicals.com [dcchemicals.com]
Tenovin-2 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-2 is a cell-permeable small molecule and a potent inhibitor of the sirtuin deacetylases SIRT1 and SIRT2. As an analog of Tenovin-1, it is recognized for its role in activating the tumor suppressor protein p53, leading to the induction of apoptosis in various cancer cell lines. These characteristics make this compound a valuable tool in cancer research and drug development for studying cellular pathways related to stress response, cell cycle regulation, and apoptosis. This document provides detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₇N₃O₂S | [1][2] |
| Molecular Weight | 397.53 g/mol | [1][3] |
| Purity | >98% | [4] |
| Appearance | Powder | |
| CAS Number | 666211-30-9 |
Stock Solution Preparation
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
3.2. Protocol
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour. This prevents condensation from forming on the compound.
-
Solvent Addition: Based on the desired stock concentration, calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 5 mg of this compound (MW: 397.53 g/mol ), add 1.257 mL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Storage and Stability
Proper storage of this compound is crucial for maintaining its biological activity. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions.
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 2 years | |
| Solution in DMSO | 4°C | 2 weeks | |
| Solution in DMSO | -20°C | 1 month | |
| Solution in DMSO | -80°C | 6 months |
Note: It is best practice to prepare and use solutions on the same day. If storing solutions, ensure vials are tightly sealed to prevent evaporation and contamination.
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
References
Tenovin-6: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-6 is a potent small-molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2.[1][2] As a more water-soluble analog of Tenovin-1, it is frequently utilized in cell-based assays to investigate the roles of these sirtuins in various cellular processes.[1] Inhibition of SIRT1 and SIRT2 by Tenovin-6 leads to the hyperacetylation of their respective substrates. Key among these are the tumor suppressor protein p53, which is acetylated at lysine 382 (K382), and α-tubulin, acetylated at lysine 40 (K40).[1] The acetylation of p53 enhances its stability and transcriptional activity, leading to the induction of downstream targets such as the cell cycle inhibitor p21, ultimately resulting in cell cycle arrest and apoptosis.[1] The hyperacetylation of α-tubulin affects microtubule stability and dynamics. These mechanisms make Tenovin-6 a valuable tool for cancer research and drug development.
This document provides detailed application notes on the effective concentration of Tenovin-6 in various cell lines and protocols for key experimental assays to assess its biological activity.
Data Presentation: Effective Concentrations of Tenovin-6 in Cell Culture
The effective concentration of Tenovin-6 can vary significantly depending on the cell line, the duration of treatment, and the specific biological endpoint being measured. The following tables summarize the reported effective concentrations for inducing various cellular effects.
Table 1: IC50 Values of Tenovin-6 for Cell Growth Inhibition
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| 92.1 | Uveal Melanoma | 12.8 | 72 |
| Mel 270 | Uveal Melanoma | 11.0 | 72 |
| Omm 1 | Uveal Melanoma | 14.58 | 72 |
| Omm 2.3 | Uveal Melanoma | 9.62 | 72 |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | Varies (dose-dependent inhibition) | 24, 48, 72 |
| DHL-10 | Diffuse Large B-cell Lymphoma | Varies (dose-dependent inhibition) | 24, 48, 72 |
| U2932 | Diffuse Large B-cell Lymphoma | Varies (dose-dependent inhibition) | 24, 48, 72 |
| RIVA | Diffuse Large B-cell Lymphoma | Varies (dose-dependent inhibition) | 24, 48, 72 |
| HBL1 | Diffuse Large B-cell Lymphoma | Varies (dose-dependent inhibition) | 24, 48, 72 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | Varies (dose-dependent inhibition) | 24, 48, 72 |
Table 2: Effective Concentrations of Tenovin-6 for Specific Biological Effects
| Cell Line | Effect | Concentration (µM) | Incubation Time |
| MCF-7 | p53 protein level increase | 1-10 | 6 hours |
| MCF-7 | p53 (K382) acetylation increase | 10 (Tenovin-1) | 2-6 hours |
| H1299 (p53-null) | Transfected p53 (K382) acetylation increase | 5-20 | 6 hours |
| H1299 | α-tubulin (K40) acetylation increase | 1-10 | 16 hours |
| Pediatric Soft Tissue Sarcoma Cells | p21 expression increase | 2 | 6 and 24 hours |
| Gastric Cancer Cell Lines (AGS, AGS-EBV, SNU-1) | Apoptosis and cell cycle arrest | 0.5 | 24 and 48 hours |
| Gastric Cancer Cell Line (SNU-719) | Apoptosis and cell cycle arrest | 6 | 24 and 48 hours |
| Gastric Cancer Cell Lines (HGC-27, KATO-III) | Apoptosis and cell cycle arrest | 1 | 24 and 48 hours |
| Gastric Cancer Cell Line (N87) | Apoptosis and cell cycle arrest | 2 | 24 and 48 hours |
| REH and NALM-6 (Acute Lymphoblastic Leukemia) | Apoptosis induction | 2.5-10 | 24 and 48 hours |
| OCI-Ly1 (Diffuse Large B-cell Lymphoma) | Apoptosis induction | 5 | 48 hours |
Signaling Pathways and Experimental Workflows
Tenovin-6 Mechanism of Action
Tenovin-6 primarily functions by inhibiting the deacetylase activity of SIRT1 and SIRT2. This leads to the accumulation of acetylated forms of their substrates, notably p53 and α-tubulin, triggering downstream cellular responses.
References
Tenovin-2 Protocol for In Vitro Sirtuin Activity Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-2, a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, serves as a critical tool in the study of cellular processes such as aging, metabolism, and cancer. Sirtuins, particularly SIRT1 and SIRT2, are significant targets in drug discovery. This compound and its more soluble analog, Tenovin-6, inhibit the deacetylase activity of these enzymes. This document provides a detailed protocol for conducting an in vitro sirtuin activity assay using this compound, enabling researchers to investigate its inhibitory effects and determine its potency.
Mechanism of Action
Tenovins function by inhibiting the protein-deacetylating activities of SIRT1 and SIRT2.[1][2] The mechanism of inhibition by the related compound Tenovin-6 has been shown to be noncompetitive with respect to both the acetylated peptide substrate and the NAD+ cofactor.[1] This suggests that Tenovins do not bind to the active site in a manner that directly competes with either the substrate or the cofactor.
Quantitative Data: Tenovin-6 Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tenovin-6 against human sirtuins. Tenovin-1, the parent compound of this compound, is not sufficiently water-soluble for complete titration in these biochemical assays.[1] However, at a concentration of 10 µM, Tenovin-1 inhibits SIRT2 deacetylase activity to a similar extent as Tenovin-6.[1]
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | 21 |
| SIRT2 | 10 |
| SIRT3 | 67 |
Experimental Protocols
This protocol is based on a widely used fluorescence-based assay for measuring sirtuin activity, often utilizing commercially available kits such as the FLUOR DE LYS® HDAC assay kit.
Materials and Reagents
-
Recombinant human SIRT1 or SIRT2 enzyme
-
This compound (or Tenovin-6)
-
Fluor de Lys®-SIRT1/SIRT2 substrate (acetylated peptide with a fluorescent reporter)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin)
-
96-well microplate (white or black, for fluorescence measurements)
-
Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
-
DMSO (for dissolving this compound)
Experimental Workflow
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Thaw the recombinant SIRT1 or SIRT2 enzyme on ice. Dilute the enzyme in assay buffer to the desired concentration.
-
Prepare working solutions of the Fluor de Lys® substrate and NAD+ in assay buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add 25 µL of assay buffer to each well of a 96-well plate.
-
Add 5 µL of the diluted this compound solution to the appropriate wells. For control wells (no inhibitor), add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the NAD+ solution to all wells.
-
Add 10 µL of the Fluor de Lys® substrate solution to all wells.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the diluted SIRT1 or SIRT2 enzyme to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Development:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding 50 µL of the Developer solution to each well.
-
Incubate the plate at room temperature for 15 to 45 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence with inhibitor - Blank) / (Fluorescence without inhibitor - Blank)]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Sirtuin Deacetylation Signaling Pathway
This protocol provides a robust framework for the in vitro assessment of sirtuin inhibition by this compound. Accurate determination of IC50 values is crucial for understanding the potency and selectivity of this compound, which is invaluable for researchers in academia and the pharmaceutical industry engaged in sirtuin-related drug discovery and development. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the molecular mechanism of action.
References
Application Notes and Protocols for Tenovin-6 Treatment in Cancer Cell Lines
For Optimal p53 Activation and Cellular Response
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tenovins are a class of small-molecule inhibitors of the sirtuin deacetylases, SIRT1 and SIRT2. By inhibiting these enzymes, Tenovins lead to the hyperacetylation and activation of the tumor suppressor protein p53, ultimately inducing cell cycle arrest and apoptosis in cancer cells. Tenovin-6, a water-soluble analog of Tenovin-1, is a potent activator of p53 and has been evaluated in various cancer cell lines.[1][2][3] These application notes provide detailed protocols and guidelines for the use of Tenovin-6 to achieve optimal p53 activation and assess its downstream cellular effects.
Data Presentation
Table 1: Effect of Tenovin-6 on p53 Activation and Cell Viability
| Cell Line | Tenovin-6 Concentration (µM) | Treatment Duration | Effect on p53/Target Protein Levels | Cell Viability/Apoptosis | Reference |
| MCF-7 | 1, 5, 10 | 6 hours | Increased p53 levels | Not specified | [1] |
| ARN8 Melanoma | 1, 2.5, 5, 10 | 72 hours | Not specified | Dose-dependent decrease in surviving cells | [1] |
| ARN8 Melanoma | 10 | 2 hours (followed by washout) | Not specified | Decrease in surviving cells after 4 days | |
| H1299 (p53-null) transfected with p53 | 1, 5, 10 | 6 hours | Increased K382-acetylated p53 | Not specified | |
| BL2 Burkitt's Lymphoma | 10 | 48 hours | Increased p53 levels | >75% cell death | |
| BL2 Burkitt's Lymphoma | Increasing concentrations | 2 hours (followed by washout) | Not specified | Dose-dependent decrease in total cells and increase in dead cells after 4 days | |
| Diffuse Large B-Cell Lymphoma (DLBCL) cell lines | 1, 2.5, 5, 10 | Up to 72 hours | p53 acetylation did not increase until 24 h with 2.5 or 5 µM | Potent, dose- and time-dependent inhibition of cell proliferation and induction of apoptosis | |
| Acute Lymphoblastic Leukemia (ALL) cell lines (REH, NALM-6) | Not specified | Not specified | Activated p53 | Induced apoptosis |
Signaling Pathway
References
Application Notes and Protocols for Tenovin-6 in Combination Cancer Therapy
Introduction
Tenovins are a class of small molecules that have garnered significant interest in cancer research. While the user inquired about Tenovin-2, the vast majority of published research focuses on its more water-soluble and extensively studied analog, Tenovin-6. Tenovin-6 is a potent inhibitor of the sirtuin deacetylases SIRT1 and SIRT2.[1] Sirtuins play a crucial role in cellular processes, including the regulation of p53, a key tumor suppressor protein.[2] By inhibiting SIRT1 and SIRT2, Tenovin-6 can lead to the activation of p53, inducing apoptosis and cell cycle arrest in cancer cells.[3][4] However, its anticancer effects are not solely dependent on p53 status and can involve other mechanisms such as the upregulation of Death Receptor 5 (DR5) and the inhibition of autophagy.[5] These multifaceted effects make Tenovin-6 a promising candidate for combination therapies, aiming to enhance the efficacy of existing anticancer agents and overcome drug resistance.
These application notes provide an overview of the use of Tenovin-6 in combination with other cancer drugs, summarizing key findings and providing detailed protocols for relevant in vitro experiments.
Application Notes
Mechanism of Action in Combination Therapy
Tenovin-6 primarily functions as an inhibitor of SIRT1 and SIRT2, with IC50 values of 21 μM and 10 μM, respectively, for the purified human enzymes. This inhibition leads to the hyperacetylation of SIRT1/2 substrates, including the tumor suppressor p53. Acetylation of p53 enhances its stability and transcriptional activity, leading to the upregulation of downstream targets like p21 and PUMA, which in turn mediate cell cycle arrest and apoptosis.
Beyond p53 activation, Tenovin-6 has been shown to induce apoptosis in a p53-independent manner. One key mechanism is the upregulation of Death Receptor 5 (DR5), which can trigger the extrinsic apoptosis pathway. Furthermore, Tenovin-6 can inhibit the autophagy pathway, a cellular process that can promote cancer cell survival under stress. By blocking autophagy, Tenovin-6 can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents.
Synergistic Combinations
Preclinical studies have demonstrated that Tenovin-6 can act synergistically with a variety of conventional and targeted anticancer drugs across different cancer types.
-
With Conventional Chemotherapy:
-
5-Fluorouracil (5-FU) and Oxaliplatin: In colon cancer cells, Tenovin-6 has been shown to have synergistic antitumor effects when combined with either 5-FU or oxaliplatin. The combination of Tenovin-6 and oxaliplatin also demonstrated potent growth inhibition of colon cancer xenografts in vivo.
-
Docetaxel and SN-38: In gastric cancer cells, combining Tenovin-6 with docetaxel or SN-38 (the active metabolite of irinotecan) resulted in slight to moderate synergistic cytotoxicity.
-
Vinblastine: A synergistic effect in inducing apoptosis has been observed when Tenovin-6 is combined with vinblastine in uveal melanoma cell lines.
-
-
With Targeted Therapy:
-
Chloroquine: As an autophagy inhibitor, chloroquine has been shown to synergistically increase the cytotoxic effects of Tenovin-6 in gastric cancer cells. This combination enhances apoptosis and cell cycle arrest.
-
Metformin: In non-small cell lung cancer cells, Tenovin-6 and metformin have been shown to synergistically inactivate SIRT1, leading to p53 activation.
-
PARP Inhibitors: The combination of PARP inhibitors with agents that induce defects in homologous recombination, a pathway influenced by sirtuins, is a promising strategy. While direct studies with Tenovin-6 are emerging, the rationale for this combination is strong.
-
HDAC Inhibitors: Combining Tenovin-6, a class III HDAC inhibitor, with class I/II HDAC inhibitors could offer a more comprehensive blockade of deacetylation activity in cancer cells, potentially leading to synergistic effects.
-
Data Presentation
The following tables summarize the quantitative data from studies on Tenovin-6, both as a single agent and in combination with other drugs.
Table 1: In Vitro IC50 Values of Tenovin-6 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Tenovin-6 IC50 (µM) |
| HCT116 | Colon Cancer | ~5 |
| HT29 | Colon Cancer | ~10 |
| Caco-2 | Colon Cancer | ~10 |
| AGS | Gastric Cancer | ~0.5 |
| SNU-1 | Gastric Cancer | ~0.5 |
| HGC-27 | Gastric Cancer | ~1 |
| KATO-III | Gastric Cancer | ~1 |
| N87 | Gastric Cancer | ~2 |
| SNU-719 | Gastric Cancer | ~6 |
| 92.1 | Uveal Melanoma | Not specified |
| Mel 270 | Uveal Melanoma | Not specified |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | ~2.5 |
| A549 | Non-Small Cell Lung Cancer | ~10 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Summary of Synergistic Effects of Tenovin-6 in Combination with Other Drugs
| Combination Drug | Cancer Type | Effect |
| 5-Fluorouracil | Colon Cancer | Synergistic |
| Oxaliplatin | Colon Cancer | Synergistic |
| Docetaxel | Gastric Cancer | Synergistic (slight to moderate) |
| SN-38 | Gastric Cancer | Synergistic (slight to moderate) |
| Vinblastine | Uveal Melanoma | Synergistic |
| Chloroquine | Gastric Cancer | Synergistic |
| Metformin | Non-Small Cell Lung Cancer | Synergistic |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of Tenovin-6 alone and in combination with other drugs.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Tenovin-6 (dissolved in DMSO)
-
Combination drug(s)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Tenovin-6 and the combination drug in complete medium.
-
Treat the cells with varying concentrations of Tenovin-6, the combination drug, or the combination of both for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
-
To assess synergy, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by the drug treatments.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Tenovin-6 and combination drug(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Tenovin-6, the combination drug, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blotting
This protocol is used to analyze the expression levels of key proteins involved in the signaling pathways affected by Tenovin-6.
-
Materials:
-
Cancer cell lines
-
6-well plates
-
Tenovin-6 and combination drug(s)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-SIRT1, anti-SIRT2, anti-p53, anti-acetyl-p53, anti-DR5, anti-LC3B, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the drugs as described above.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. The p53 Pathway as a Target in Cancer Therapeutics: Obstacles and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sirtuin inhibitor tenovin-6 upregulates death receptor 5 and enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Cell Viability with Tenovin-2 using MTT/XTT Assays
Introduction
Tenovin-2 is a small molecule inhibitor belonging to the Tenovin family, which are potent inhibitors of the sirtuin class of NAD+-dependent deacetylases.[1][2] Specifically, Tenovins target SIRT1 and SIRT2, two enzymes implicated in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.[1] The inhibition of SIRT1 by Tenovins leads to the activation of the tumor suppressor protein p53, a critical regulator of cell growth and apoptosis.[1] Due to these properties, this compound and its analogues are valuable tools in cancer research to induce cell cycle arrest and cytotoxicity.
This document provides detailed protocols for assessing the effects of this compound on cell viability using two common colorimetric methods: the MTT and XTT assays. These assays are fundamental in drug discovery and toxicology for quantifying a cell population's response to a chemical agent.[3]
Mechanism of Action of this compound
This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2. The inhibition of SIRT1 prevents the deacetylation of key substrates, most notably the p53 tumor suppressor. This results in the accumulation of acetylated, active p53, which can then transcriptionally upregulate target genes like p21, leading to cell cycle arrest or apoptosis. Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can also contribute to cellular stress and death.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While specific IC50 values for this compound are highly dependent on the cell line and experimental conditions, data from its closely related water-soluble analogue, Tenovin-6, can provide a valuable starting point for dose-response studies. Tenovins are typically active in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) for Tenovin-6* |
| HCT116 | Colon Carcinoma | ~5-10 |
| ARN8 | Melanoma | ~1-5 |
| BL2 | Burkitt's Lymphoma | ~1-5 |
| Various | Chronic Myeloid Leukemia | ~1-10 |
| A549 | Non-Small Cell Lung Cancer | ~5-15 |
| AGS | Gastric Cancer | ~0.5-1.0 |
*Note: The IC50 values listed are for Tenovin-6, a well-characterized analogue of this compound. These values serve as an approximate range. Researchers should empirically determine the precise IC50 of this compound for their specific cell line and assay conditions.
Experimental Workflow and Protocols
The general workflow for assessing cell viability with this compound involves cell seeding, treatment with the compound, incubation with a metabolic dye (MTT or XTT), and spectrophotometric measurement.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
A. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store at 4°C, protected from light.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
B. Procedure
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM (or as determined by preliminary experiments).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate this compound concentrations or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background noise.
-
Protocol 2: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium dye assay. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and less prone to error.
A. Materials and Reagents
-
All materials from the MTT protocol.
-
XTT Assay Kit (containing XTT reagent and an electron-coupling reagent, e.g., PMS).
B. Procedure
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
XTT Reagent Preparation:
-
Thaw the XTT reagent and electron-coupling solution.
-
Immediately before use, prepare the activated XTT solution by mixing the electron-coupling reagent with the XTT reagent according to the manufacturer's instructions (a common ratio is 1:50).
-
-
XTT Addition and Incubation:
-
After the this compound treatment period, add 50 µL of the activated XTT solution to each well (containing 100 µL of medium).
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. The color of the medium will change to orange in wells with viable cells.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to calculate the IC50 value, which is the concentration that inhibits cell viability by 50%.
References
- 1. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 2. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Analyzing Apoptosis Induction by Tenovin-2 Using Flow Cytometry
Application Notes and Protocols for Researchers
Introduction
Tenovin-2, a potent small-molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, specifically targeting SIRT1 and SIRT2, has emerged as a valuable tool in cancer research.[1] Its ability to induce apoptosis, or programmed cell death, in various cancer cell lines makes it a compound of significant interest for drug development professionals.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis.
The primary mechanism of action for Tenovins involves the inhibition of SIRT1 and SIRT2, which leads to the hyperacetylation and activation of the tumor suppressor protein p53.[1] Activated p53 then transcriptionally upregulates pro-apoptotic genes, initiating the apoptotic cascade. Additionally, Tenovins have been shown to affect other cellular processes, including the acetylation of α-tubulin, a substrate of SIRT2.
Flow cytometry, in conjunction with specific fluorescent probes, allows for the precise quantification of apoptotic and necrotic cell populations. The most common method, Annexin V and Propidium Iodide (PI) dual staining, is a cornerstone of apoptosis research. Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis primarily through the inhibition of SIRT1 and SIRT2, leading to the activation of the p53 signaling pathway. The following diagram illustrates the key steps in this process.
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation and apoptosis.
Experimental Workflow for Apoptosis Analysis
The general workflow for analyzing this compound induced apoptosis involves cell culture, treatment with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating Tenovin-Modulated Protein Interactions via Co-Immunoprecipitation
Introduction
The Tenovin family of small molecules, including Tenovin-1 and its more water-soluble analog Tenovin-6, are potent cell-permeable inhibitors of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] This inhibitory action has significant downstream effects, most notably the activation of the tumor suppressor protein p53.[3][4][5] SIRT1 is a known negative regulator of p53, deacetylating it at lysine 382 and marking it for ubiquitination and subsequent degradation by MDM2. By inhibiting SIRT1, Tenovins increase the acetylation of p53, leading to its stabilization, accumulation, and enhanced transcriptional activity. This activation of p53 can induce cell cycle arrest and apoptosis in tumor cells, making Tenovins valuable tools for cancer research and potential therapeutic development.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions within their native cellular context. This method is ideal for investigating how small-molecule inhibitors like Tenovins modulate the formation or dissociation of protein complexes. For example, Co-IP can be employed to confirm the interaction between SIRT1 and p53 and to quantitatively assess how Tenovin treatment disrupts this interaction by pulling down SIRT1 and detecting the amount of associated p53.
This application note provides a comprehensive protocol for utilizing Co-IP to study the effects of Tenovins on protein interactions, focusing on the well-established SIRT1-p53 axis.
Tenovin Signaling Pathway
Tenovins primarily act by inhibiting the deacetylase activity of SIRT1 and SIRT2. The inhibition of SIRT1 prevents the deacetylation of p53, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates target genes like CDKN1A (p21), resulting in cell cycle arrest.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Identifying Tenovin-2 Resistance Genes using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenovin-2, a potent and water-soluble analog of Tenovin-1, is a small molecule inhibitor of the sirtuin deacetylases SIRT1 and SIRT2.[1][2] These enzymes play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis, primarily through the deacetylation of both histone and non-histone proteins.[1] By inhibiting SIRT1 and SIRT2, Tenovins can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells, making them promising therapeutic agents.[2][3] However, as with many targeted therapies, the development of drug resistance remains a significant clinical challenge.
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for systematically identifying genes that modulate drug sensitivity and resistance. A genome-wide CRISPR-Cas9 knockout screen allows for the individual knockout of nearly every gene in the human genome, enabling the identification of genes whose loss confers resistance to a specific compound. This application note provides a detailed protocol for conducting a pooled, genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, lead to this compound resistance. Understanding these resistance mechanisms can inform the development of combination therapies and strategies to overcome clinical resistance.
Signaling Pathway of this compound Action and Potential Resistance
This compound primarily functions by inhibiting the NAD+-dependent deacetylase activity of SIRT1 and SIRT2. SIRT1 is known to deacetylate and inactivate the tumor suppressor p53. Inhibition of SIRT1 by this compound leads to the hyperacetylation and activation of p53, resulting in the transcriptional upregulation of its target genes, such as the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest. Activated p53 can also induce apoptosis. SIRT2's role in cancer is more complex, with substrates including α-tubulin and other proteins involved in cell cycle control. A simplified diagram of this pathway and potential points of resistance is presented below. Resistance could arise from mutations that bypass the need for SIRT1/2 activity or that activate downstream pro-survival pathways.
Caption: this compound signaling pathway and potential resistance mechanisms.
Experimental Workflow
The overall workflow for a pooled CRISPR-Cas9 screen involves several key steps, from library transduction to data analysis. A schematic of this process is outlined below.
Caption: Experimental workflow for a pooled CRISPR-Cas9 resistance screen.
Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Selection : Choose a cancer cell line that is sensitive to this compound. It is crucial to first establish a stable Cas9-expressing cell line. This can be achieved by transducing the parental cell line with a lentivirus carrying the Cas9 gene and a selection marker (e.g., blasticidin), followed by antibiotic selection.
-
Lentiviral sgRNA Library Production : Amplify a genome-wide pooled sgRNA library (e.g., GeCKO, TKOv3) and package it into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G). Harvest the virus-containing supernatant 48-72 hours post-transfection.
Determination of this compound IC50 and Virus Titer
-
This compound IC50 Determination : Perform a dose-response curve for this compound on the Cas9-expressing cell line to determine the IC50 (the concentration that inhibits 50% of cell growth). This is essential for choosing the appropriate screening concentration.
-
Lentivirus Titer Determination : Titer the lentiviral library on the target cells to determine the multiplicity of infection (MOI). For a CRISPR screen, a low MOI (0.3-0.5) is critical to ensure that most cells receive no more than one sgRNA construct.
CRISPR-Cas9 Library Transduction and Selection
-
Transduction : Transduce the Cas9-expressing cells with the pooled sgRNA library at an MOI of 0.3-0.5. Ensure a sufficient number of cells are transduced to maintain a high representation of the library (at least 200-500 cells per sgRNA).
-
Antibiotic Selection : After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Expansion : Expand the surviving cells, maintaining library representation, to generate a stable pool of cells where each cell, on average, has a single gene knocked out.
This compound Resistance Screen
-
Cell Plating : Plate the sgRNA library-transduced cell pool. Collect a sample of cells at this point to serve as the "Day 0" or initial time point control.
-
Drug Treatment : Divide the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with a high concentration of this compound (typically 2-4 times the IC50).
-
Culture and Passaging : Culture the cells for 14-21 days, passaging as needed. Maintain the drug selection in the treatment group. The goal is to allow cells with resistance-conferring knockouts to enrich in the population.
-
Harvesting : At the end of the screen, harvest the surviving cells from both the control and this compound-treated populations.
Genomic DNA Extraction, Sequencing, and Data Analysis
-
gDNA Extraction : Extract genomic DNA (gDNA) from the Day 0, control, and this compound treated cell populations.
-
sgRNA Amplification : Use PCR to amplify the integrated sgRNA sequences from the gDNA.
-
Next-Generation Sequencing (NGS) : Sequence the PCR amplicons using a high-throughput sequencing platform.
-
Data Analysis :
-
Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts.
-
Calculate the fold-change enrichment of each sgRNA in the this compound-treated sample relative to the control sample.
-
Use statistical methods (e.g., MAGeCK) to identify genes whose corresponding sgRNAs are significantly enriched in the treated population. These are the candidate resistance genes.
-
Data Presentation
The primary output of the screen is a list of genes whose knockout leads to a significant enrichment of corresponding sgRNAs in the this compound treated population. This data is typically presented in tables.
Table 1: Example sgRNA Enrichment Data from this compound Resistance Screen
| sgRNA ID | Target Gene | Normalized Read Count (Control) | Normalized Read Count (this compound) | Log2 Fold Change | p-value |
| sgRNA_1234 | GENE-A | 150 | 4800 | 5.0 | 1.2e-6 |
| sgRNA_1235 | GENE-A | 125 | 4100 | 5.04 | 2.5e-6 |
| sgRNA_5678 | GENE-B | 200 | 3200 | 4.0 | 8.9e-5 |
| sgRNA_5679 | GENE-B | 180 | 2900 | 4.01 | 9.1e-5 |
| sgRNA_9101 | GENE-C | 110 | 150 | 0.45 | 0.67 |
This table represents example data and is for illustrative purposes only.
Table 2: Example Summary of Top Gene Hits from this compound Resistance Screen
| Gene Symbol | Average Log2 Fold Change | Number of Enriched sgRNAs | Gene Function |
| GENE-A | 5.02 | 2/4 | Apoptosis Regulator |
| GENE-B | 4.01 | 2/4 | DNA Damage Response |
| GENE-D | 3.55 | 3/4 | Cell Cycle Checkpoint |
| GENE-E | 3.21 | 2/4 | Drug Efflux Pump |
This table represents example data and is for illustrative purposes only.
Validation of Candidate Genes
It is essential to validate the top candidate genes from the primary screen.
-
Individual Gene Knockout : Generate cell lines with individual knockouts of the candidate genes using 2-3 independent sgRNAs per gene.
-
Cell Viability Assays : Perform cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) on the individual knockout cell lines in the presence of varying concentrations of this compound. A shift in the IC50 would confirm that the gene knockout confers resistance.
-
Competitive Growth Assays : Co-culture knockout cells (e.g., expressing GFP) with wild-type cells (e.g., expressing mCherry) in the presence of this compound. An increase in the proportion of knockout cells over time indicates a growth advantage and confirms the resistance phenotype.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to the SIRT1/SIRT2 inhibitor, this compound. The identification and validation of such genes are critical for understanding the molecular mechanisms of drug resistance, discovering novel therapeutic targets for combination therapies, and ultimately improving the clinical efficacy of Tenovin-based cancer treatments. The protocols and data presentation formats outlined here offer a robust starting point for researchers aiming to explore the genetic basis of resistance to this promising class of anti-cancer agents.
References
Troubleshooting & Optimization
Low potency of Tenovin-2 in cell-based assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the observed low potency of Tenovin-2 in cell-based assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases. It is a structural analog of Tenovin-1 and a more water-soluble version, Tenovin-6. Its primary mechanism involves the inhibition of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2)[1][2]. Inhibition of SIRT1, a known deacetylase of the tumor suppressor p53, leads to an increase in p53 acetylation, stabilization, and activation[1][3]. Inhibition of SIRT2 results in the hyperacetylation of its substrates, such as α-tubulin[1]. Tenovins are also reported to inhibit dihydroorotate dehydrogenase (DHODH), which can contribute to their cellular effects.
Q2: Why might I be observing lower than expected potency with this compound in my cell-based assays?
Several factors can contribute to the apparent low potency of this compound. These include:
-
Compound Solubility and Stability: Although more soluble than Tenovin-1, this compound can still precipitate in aqueous media. Improper storage or the use of aged DMSO stocks can lead to compound degradation.
-
Cell Line-Specific Factors: The cellular context, including the expression levels of SIRT1, SIRT2, and the status of the p53 pathway, can significantly influence the cellular response. Overexpression of SIRT1 or SIRT2 has been shown to weaken the effects of tenovins.
-
Assay Conditions: The duration of treatment, cell density, and the specific endpoint measured are critical. For example, effects on p53 levels can be seen within hours, while effects on cell viability may require longer incubation periods (48-72 hours).
-
Off-Target Effects: The overall cellular phenotype may be a result of combined effects on sirtuins and other targets like DHODH or the autophagy pathway. If an assay is designed to measure only one downstream effect, the perceived potency might not reflect the compound's full activity.
Q3: How does the p53 status of my cell line affect the response to this compound?
The p53 status is a critical determinant of the cellular response.
-
p53 Wild-Type Cells: In these cells, this compound treatment typically leads to the accumulation of p53 protein, induction of p53 target genes like p21, and subsequent cell cycle arrest or apoptosis.
-
p53 Mutant/Null Cells: Tenovins can still exert cytotoxic effects in cells lacking functional p53, indicating the involvement of p53-independent mechanisms. These may be linked to SIRT2 inhibition or other off-target activities. The induction of p21 can also occur in a p53-independent manner following SIRT2 inhibition.
Q4: What are the best practices for preparing and storing this compound solutions?
To ensure consistent results, proper handling of this compound is essential.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO. Using moisture-absorbing DMSO can reduce solubility.
-
Storage: Store the DMSO stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles. For short-term storage, 4°C or -20°C is acceptable for a limited time.
-
Working Solution: When preparing working solutions, dilute the stock in pre-warmed culture medium and mix thoroughly to prevent precipitation. Use the diluted solution immediately.
Quantitative Data Summary
The potency of tenovins can vary based on the assay type and specific analog. The data for Tenovin-6, a closely related and more extensively characterized analog, is provided below as a reference.
| Table 1: In Vitro Inhibitory Activity of Tenovin-6 | |
| Target | IC₅₀ |
| Human SIRT1 | 21 µM |
| Human SIRT2 | 10 µM |
| Human SIRT3 | 67 µM |
| Data sourced from Selleck Chemicals product page and associated publications. |
| Table 2: Recommended Starting Concentrations for Cell-Based Assays | ||
| Assay Type | Concentration Range | Incubation Time |
| p53/p21 Accumulation (Western Blot) | 5 - 20 µM | 6 - 24 hours |
| α-tubulin Acetylation (Western Blot) | 5 - 20 µM | 16 - 24 hours |
| Cell Viability / Growth Inhibition | 1 - 25 µM | 48 - 96 hours |
Visual Guides and Workflows
Signaling Pathway
Caption: this compound signaling pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low potency.
Experimental Workflow
Caption: General experimental workflow for assessing this compound activity.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for p53 Activation and SIRT2 Inhibition
This protocol is designed to detect changes in total p53, acetylated α-tubulin, and the p53 target p21.
-
Cell Seeding: Seed a p53 wild-type cell line (e.g., MCF-7, HCT116) in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Compound Treatment: Prepare fresh dilutions of this compound in culture medium. Aspirate the old medium from cells and add the this compound-containing medium. Include a DMSO vehicle control (final concentration ≤ 0.1%). Recommended concentrations are 0, 5, 10, and 20 µM.
-
Incubation: For p53/p21 analysis, incubate for 6-24 hours. For acetylated α-tubulin, incubate for 16-24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Immunoblotting: Transfer proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
Protocol 2: Cell Viability MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the medium from the plate and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
References
Tenovin-2 cytotoxicity in normal versus cancer cells
Welcome to the Technical Support Center for Tenovin-2. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxicity?
A1: this compound is an analog of Tenovin-1 and functions as a potent inhibitor of the NAD+-dependent deacetylases, Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1] Its cytotoxic effects are primarily driven by two key events:
-
SIRT1 Inhibition and p53 Activation: In cells with wild-type p53, SIRT1 inhibition leads to the accumulation of acetylated p53.[1] Acetylation at key lysine residues (e.g., K382) enhances p53's stability and transcriptional activity.[1] This activated p53, often called "the guardian of the genome," can then induce cell cycle arrest and apoptosis.[2]
-
SIRT2 Inhibition and Microtubule Disruption: SIRT2 is a primary deacetylase for α-tubulin.[3] Inhibition of SIRT2 by this compound results in hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.
Q2: Why does this compound exhibit selectivity for cancer cells over normal cells?
A2: The preferential cytotoxicity of this compound towards cancer cells is attributed to several factors:
-
p53 Pathway Dependence: Many cancer cells retain wild-type p53 and rely on its suppression (e.g., via overexpression of SIRT1) to evade apoptosis. This compound's ability to reactivate p53 makes these cells particularly vulnerable.
-
Higher Proliferative Rate: Cancer cells typically have a much higher rate of cell division, making them more susceptible to agents that disrupt the cell cycle and mitosis, such as through SIRT2 inhibition.
-
Oncogene-Induced Stress: Cancer cells exist in a state of heightened cellular stress. They may have a greater dependence on sirtuins to manage this stress, making sirtuin inhibitors more impactful.
Q3: What are the expected IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) for Tenovin compounds varies significantly across different cell lines. Generally, cancer cell lines, particularly those with wild-type p53, show higher sensitivity (lower IC50 values) compared to normal, non-transformed cells.
| Cell Line | Cell Type | p53 Status | Reported IC50 of Tenovin Analog (µM) | Selectivity Index (SI) |
| ARN8 | Melanoma | Wild-Type | ~5-10 (Tenovin-1) | Higher vs. Normal |
| BL2 | Burkitt's Lymphoma | Wild-Type | < 10 (Tenovin-1) | Higher vs. Normal |
| HCT116 | Colon Carcinoma | Wild-Type | ~10-20 (Tenovin-1) | Higher vs. Normal |
| MCF7 | Breast Cancer | Wild-Type | ~10-20 (Tenovin-1) | Higher vs. Normal |
| NHDF | Normal Human Dermal Fibroblasts | Wild-Type | > 20 (Tenovin-1) | (Reference) |
A Selectivity Index (SI) greater than 1.0 indicates that a compound is more active against cancer cells than normal cells.
Troubleshooting Experimental Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in cell viability results between replicates. | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and prepare fresh serial dilutions for each experiment.- Avoid using the outer wells of plates or fill them with sterile PBS to maintain humidity. |
| Lower than expected cytotoxicity in a p53 wild-type cancer cell line. | - The cell line may have other mutations that confer resistance.- Sub-optimal drug concentration or incubation time.- The compound may have degraded. | - Verify the p53 status and check for other known resistance mechanisms.- Perform a time-course and dose-response experiment to determine optimal conditions.- Store this compound stock solutions protected from light at -20°C or -80°C and use fresh dilutions. |
| Significant cytotoxicity observed in normal cell control. | - The normal cell line used may have a high proliferation rate.- The concentration of this compound used is too high for the specific cell line. | - Use a quiescent or slowly dividing normal cell line as a control.- Determine the IC50 for the normal cell line and use concentrations that are selectively toxic to the cancer cells. |
| Inconsistent results in apoptosis assays (Annexin V/PI staining). | - Premature cell death due to harsh handling.- Apoptosis is a dynamic process; timing of analysis is critical.- Incorrect compensation settings on the flow cytometer. | - Handle cells gently during harvesting and staining.- Perform a time-course experiment to identify the optimal window for apoptosis detection.- Use single-stain controls (Annexin V only, PI only) to set up proper compensation. |
Key Experimental Protocols
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples by flow cytometry.
-
Live cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Cell Harvesting: Collect cells after treatment with this compound.
-
Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Visualizations
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation and microtubule disruption.
Caption: Experimental workflow for assessing this compound cytotoxicity in vitro.
References
Technical Support Center: Off-Target Effects of Tenovin-2 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tenovin-2 and its analogs (referred to collectively as tenovins) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound and its more water-soluble analog, Tenovin-6, are known inhibitors of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3] These sirtuins play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, and metabolism. Tenovins were initially identified through a cell-based screen for activators of the tumor suppressor p53. The inhibition of SIRT1 by tenovins leads to the activation of p53.
Q2: I'm observing significant cytotoxicity in my cell line, even in p53-mutant or null cells. Is this expected?
While tenovins can induce p53-dependent apoptosis, studies have shown that they also exhibit cytotoxicity in cells lacking functional p53. This suggests the presence of p53-independent mechanisms of cell death, which may be attributed to off-target effects. One of the most prominent off-target effects of tenovins is the blockage of autophagic flux.
Q3: My results show an increase in LC3-II levels after this compound treatment, suggesting autophagy induction. However, the cells are dying. What could be the reason?
An increase in the lipidated form of microtubule-associated protein 1 light chain 3 (LC3-II) is a common marker for autophagy. However, it can indicate either an induction of autophagy or a blockage of the autophagic flux (the degradation of autophagosomes). In the case of tenovins containing an aliphatic tertiary amine side chain, such as Tenovin-6, the observed increase in LC3-II is due to the impairment of lysosomal function and blockage of autophagic flux. This leads to the accumulation of autophagosomes and cellular stress, ultimately resulting in cell death. This effect is independent of SIRT1/SIRT2 inhibition and p53 status.
Q4: Are there any other known off-target effects of tenovins?
Yes, in addition to blocking autophagic flux, some tenovin analogs have been found to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition can also contribute to the anti-proliferative effects of these compounds. It is crucial to consider that even small structural modifications to the tenovin scaffold can lead to significant changes in the target profile.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in cellular assays.
-
Possible Cause: The observed cytotoxicity might be due to the off-target effect of blocking autophagic flux rather than the on-target inhibition of SIRT1/SIRT2.
-
Troubleshooting Steps:
-
Assess Autophagic Flux: Monitor the levels of both LC3-II and p62/SQSTM1. An accumulation of both proteins suggests a blockage in autophagic flux.
-
Use a Structurally Different SIRT1/2 Inhibitor: Treat your cells with a sirtuin inhibitor that is structurally unrelated to tenovins. If this inhibitor does not produce the same level of cytotoxicity, it is likely that the effect of this compound is off-target.
-
Control for Autophagy Blockade: Use a known autophagy inhibitor, such as chloroquine or bafilomycin A1, as a positive control to compare the cellular phenotype.
-
Issue 2: Inconsistent results or discrepancy between biochemical and cellular assay data.
-
Possible Cause: Poor solubility or cell permeability of the tenovin analog being used can lead to a disconnect between its activity in a cell-free biochemical assay and a cell-based assay. This is often referred to as "cell drop off".
-
Troubleshooting Steps:
-
Verify Compound Solubility: Ensure that the tenovin is fully dissolved in your culture medium at the concentrations being tested. Precipitation of the compound will lead to inaccurate results.
-
Perform a Dose-Response Curve: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects may appear at different concentration ranges.
-
Conduct Target Engagement Assays: Use techniques like the cellular thermal shift assay (CETSA) to confirm that this compound is binding to SIRT1/SIRT2 within the cell at the concentrations used in your experiments.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Tenovin Analogs against SIRT1 and SIRT2
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity |
| Tenovin-6 | ~26 | 10 | Not very selective |
| Tenovin-3 | - | Inhibitor of SIRT2 | Selective for SIRT2 |
| AGK2 | >35 | 3.5 | Selective for SIRT2 |
| SirReal2 | - | 0.23 | Selective for SIRT2 |
| TM | 98 | 0.028 | Potent and selective for SIRT2 |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux by Western Blot
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with this compound at the desired concentrations for the specified time. Include a vehicle control (e.g., DMSO) and a positive control for autophagy blockage (e.g., 50 µM chloroquine).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities. A concurrent increase in both LC3-II and p62 levels in this compound-treated cells compared to the vehicle control indicates a blockage of autophagic flux.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target effect of this compound on autophagic flux.
Caption: Experimental workflow for troubleshooting off-target effects.
References
Tenovin-2 in Long-Term Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Tenovin-2 in long-term experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during extended experimental timelines involving this compound.
| Question | Answer |
| Why am I observing a decrease in the biological effect of this compound over several days in my cell culture experiment? | This is likely due to the degradation of this compound in the aqueous environment of the cell culture medium at 37°C. While specific stability data for this compound is limited, its analogs, Tenovin-1 and Tenovin-6, are known to have poor water solubility, which can affect their stability and bioavailability over time.[1][2] Factors such as pH, temperature, and enzymatic activity in the culture can contribute to the degradation of small molecules.[3] It is recommended to perform periodic media changes with freshly prepared this compound to maintain a consistent effective concentration. |
| My experimental results with this compound are inconsistent between batches. What could be the cause? | Inconsistency between experimental batches can stem from several factors related to this compound handling and the experimental setup itself. One primary reason could be the degradation of this compound stock solutions.[2] It is crucial to follow proper storage and handling procedures. Additionally, variations in cell line passage number can lead to phenotypic drift, altering cellular responses to treatment.[4] Ensure that you are using cells within a consistent and low passage number range for all experiments. |
| I am seeing unexpected off-target effects or cellular stress in my long-term cultures treated with this compound. What should I investigate? | Unexpected cellular responses could be due to the accumulation of this compound degradation products, which may have their own biological activities. While the specific degradation pathway of this compound is not well-documented, it is a possibility in long-term incubations. Consider performing a dose-response and time-course experiment to identify a concentration and treatment schedule that minimizes toxicity while achieving the desired biological effect. It is also advisable to include appropriate vehicle controls to distinguish compound-specific effects from those induced by the solvent (e.g., DMSO). |
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: How should I prepare and store this compound stock solutions for long-term use?
A1: this compound is typically provided as a powder. For stock solutions, it is recommended to dissolve the powder in a suitable solvent such as DMSO. To ensure stability and prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -80°C. A stock solution in DMSO can be stored at -80°C for up to one year. For short-term use, a stock solution can be stored at -20°C for up to one month.
Q2: What is the solubility of this compound in aqueous solutions like cell culture media?
Experimental Design
Q3: How often should I replace the cell culture medium containing this compound in a long-term experiment?
A3: Due to the potential for degradation at 37°C in an aqueous environment, it is advisable to replace the medium with freshly prepared this compound every 24 to 48 hours. The optimal frequency will depend on the specific experimental conditions and the stability of this compound in your particular cell culture medium. It is recommended to determine the stability of this compound under your experimental conditions empirically (see Experimental Protocols section).
Q4: What are the known primary targets of this compound?
A4: Tenovins, as a class of compounds, are known to be inhibitors of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). Inhibition of SIRT1 leads to the activation of the tumor suppressor p53 by preventing its deacetylation. Tenovins have also been shown to affect the acetylation of other cellular proteins, such as α-tubulin, a substrate of SIRT2. Some tenovin analogs have also been found to inhibit dihydroorotate dehydrogenase (DHODH).
Quantitative Data Summary
The following table summarizes key information for Tenovin compounds based on available literature. Note that specific data for this compound is limited, and information from its analogs is provided for guidance.
| Parameter | Tenovin-1 | Tenovin-6 | General Considerations for this compound | Reference |
| Primary Targets | SIRT1, SIRT2, DHODH | SIRT1, SIRT2 | Likely SIRT1 and SIRT2 | |
| Solubility | Poor water solubility | More water-soluble analog of Tenovin-1 | Assume limited aqueous solubility. Use DMSO for stock solutions. | |
| Stock Solution Storage (in DMSO) | 1 year at -80°C, 1 month at -20°C | Not specified, but similar storage is recommended | Follow similar storage guidelines to ensure stability. | |
| IC50 for SIRT1 | Not determined due to poor solubility | 21 µM | Expected to be in the micromolar range. | |
| IC50 for SIRT2 | Not determined due to poor solubility | 10 µM | Expected to be in the micromolar range. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium and conditions over time.
Objective: To quantify the concentration of active this compound in cell culture medium over a defined period at 37°C.
Materials:
-
This compound powder
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cells
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the this compound stock solution in your cell culture medium to the final concentration used in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Point 0: Immediately after preparation, take an aliquot of the this compound containing medium (e.g., 1 mL) and store it at -80°C. This will serve as your reference.
-
Incubation: Place the remaining medium containing this compound in a sterile, capped tube in a 37°C incubator.
-
Collect Samples at Different Time Points: At regular intervals (e.g., 6, 12, 24, 48, and 72 hours), collect aliquots (e.g., 1 mL) of the incubated medium and store them at -80°C until analysis.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins, add an equal volume of ice-cold acetonitrile to each sample.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an appropriate HPLC method to separate and quantify this compound. This will involve optimizing the mobile phase composition, flow rate, and detection wavelength.
-
Inject a standard curve of known this compound concentrations to quantify the amount in your samples.
-
Analyze the samples from each time point.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the Time Point 0 sample.
-
Plot the percentage of remaining this compound against time to determine its degradation rate and half-life in your specific cell culture medium.
-
Visualizations
Caption: this compound signaling pathway.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Optimizing Tenovin-2 for Sirtuin Inhibition
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Tenovin-2 to inhibit sirtuin activity. While this compound is a known sirtuin inhibitor, much of the publicly available, detailed research has been conducted on its close, water-soluble analog, Tenovin-6.[1][2][3] The principles, protocols, and troubleshooting steps outlined here are based on the extensive data available for Tenovin-6 and are directly applicable to experiments with this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor belonging to the Tenovin family. These compounds are known to inhibit the NAD+-dependent deacetylase activity of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][4] Inhibition of SIRT1 leads to an increase in the acetylation of its substrates, most notably the tumor suppressor p53, which enhances p53's stability and transcriptional activity. Inhibition of SIRT2 results in the hyperacetylation of its substrates, such as α-tubulin.
Q2: What is the relationship between this compound and Tenovin-6? Tenovin-6 is a more water-soluble analog of Tenovin-1 and has been more extensively characterized in preclinical studies. While structurally related, it is crucial to recognize that specific potencies may differ. However, the general mechanism of action and experimental approaches are highly similar. Tenovin-6 demonstrates inhibitory activity against SIRT1, SIRT2, and to a lesser extent, SIRT3.
Q3: How should I prepare and store this compound stock solutions? this compound is soluble in DMSO. For optimal results and stability:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, high-quality DMSO. Note that moisture-absorbing DMSO can reduce solubility.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (weeks to a month) or -80°C for long-term storage (months).
-
When possible, prepare fresh dilutions from the stock for each experiment. Do not store aqueous solutions for more than a day.
Q4: What is a good starting concentration for cell culture experiments? Based on data from Tenovin-6, a starting range of 1-10 µM is recommended for most cell-based assays. Tenovins are typically active in mammalian cells at single-digit micromolar concentrations. However, the optimal concentration is highly cell-line dependent, and a dose-response experiment is always recommended.
Q5: What are the key downstream markers to confirm that this compound is active in my cells? To confirm target engagement, you should measure the acetylation status of known SIRT1 and SIRT2 substrates. The most common markers are:
-
Increased p53 acetylation at Lysine 382 (Ac-p53 K382) for SIRT1 inhibition.
-
Increased α-tubulin acetylation at Lysine 40 (Ac-α-tubulin K40) for SIRT2 inhibition. These can be readily assessed by Western blot.
Q6: Does this compound have off-target effects? Yes. Besides inhibiting SIRT1/2, Tenovin-6 has been shown to inhibit dihydroorotate dehydrogenase (DHODH) and block autophagic flux. These off-target effects are important to consider when interpreting results that may not align perfectly with known sirtuin functions.
Section 2: Troubleshooting Guide
Problem: I am not observing any effect (e.g., no change in cell viability or target acetylation).
| Possible Cause | Recommended Solution |
| 1. Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.5 µM to 25 µM) to determine the effective concentration for your specific cell line. |
| 2. Compound Insolubility | Ensure the compound is fully dissolved in DMSO before diluting into aqueous media. Sonicate briefly if necessary. Avoid precipitation in the culture medium. |
| 3. Compound Degradation | Use a fresh aliquot of your this compound stock. Prepare working solutions immediately before use. Confirm proper storage conditions (-20°C or -80°C). |
| 4. Cell Line Resistance | Verify that your cell line expresses SIRT1 and SIRT2 at the protein level. The cellular context, including p53 status, can significantly influence the outcome. |
| 5. Insufficient Incubation Time | An increase in p53 protein levels can be seen within a few hours, but downstream effects like apoptosis may require 24-72 hours. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). |
Problem: My results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| 1. Stock Solution Variability | Prepare a large batch of high-concentration stock, aliquot it, and use a new aliquot for each experiment to avoid freeze-thaw cycles. |
| 2. Inconsistent Cell State | Standardize your cell culture practice. Use cells within a consistent passage number range and ensure they are seeded at the same density and are in the exponential growth phase at the start of the experiment. |
| 3. Solvent Effects | Always include a vehicle control (DMSO alone) at the highest concentration used in your experiment to ensure the observed effects are not due to the solvent. |
Problem: I see an increase in p53 acetylation but not α-tubulin acetylation (or vice-versa).
| Possible Cause | Recommended Solution |
| 1. Differential IC50 | Tenovin-6 has a lower IC50 for SIRT2 (10 µM) than for SIRT1 (21 µM) in vitro. It's possible that at lower concentrations, you are preferentially inhibiting SIRT2. Adjust your concentration to see if the other marker appears at higher doses. |
| 2. Dominant Cellular Pathways | The relative expression levels of SIRT1 and SIRT2, their substrates, and the activity of compensatory pathways in your specific cell line can lead to a dominant effect on one pathway over the other. This may be a valid biological observation. |
Section 3: Data Presentation & Experimental Protocols
Quantitative Data Summary
The following tables summarize the in vitro potency of the well-studied analog Tenovin-6.
Table 1: In Vitro Inhibitory Activity of Tenovin-6
| Target Sirtuin | IC50 (µM) |
|---|---|
| SIRT1 | 21 |
| SIRT2 | 10 |
| SIRT3 | 67 |
Table 2: Recommended Starting Concentration Ranges for Cell-Based Assays (Based on Tenovin-6)
| Assay Type | Recommended Starting Range (µM) | Typical Incubation Time |
|---|---|---|
| Western Blot (Target Acetylation) | 5 - 15 | 6 - 24 hours |
| Cell Viability (e.g., MTT, WST-1) | 1 - 20 | 24 - 72 hours |
| Anchorage-Independent Growth | 2 - 15 | 2 - 3 weeks |
Detailed Experimental Protocols
Protocol 1: Fluorometric Sirtuin Deacetylase Activity Assay
This protocol is based on commercially available kits (e.g., Fluor de Lys®).
-
Reagent Preparation : Prepare fresh dilutions of this compound in DMSO and then further dilute in the assay buffer. Prepare SIRT1 or SIRT2 enzyme, NAD+, and the fluorogenic acetylated peptide substrate in assay buffer.
-
Reaction Setup : In a white 96-well plate, add the components in the following order: NAD+ (e.g., final concentration 1 mM), fluorogenic peptide substrate, and the this compound dilution (or vehicle control).
-
Initiate Reaction : Add the SIRT1 or SIRT2 enzyme to each well to start the reaction.
-
Incubation : Incubate the plate at 37°C for 60 minutes.
-
Development : Add the developer solution, which contains nicotinamide and a protease (e.g., trypsin), to each well. This stops the sirtuin reaction and digests the deacetylated peptide, releasing the fluorophore.
-
Readout : Incubate at room temperature for an additional 30-90 minutes, then measure fluorescence on a plate reader (e.g., 360 nm excitation / 460 nm emission).
-
Analysis : Calculate percent inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus log[this compound].
Protocol 2: Western Blot for p53 and α-Tubulin Acetylation
-
Cell Treatment : Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 2.5, 5, 10, 15 µM) for 6 to 24 hours.
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease inhibitors and, crucially, deacetylase inhibitors like Trichostatin A (TSA) and Nicotinamide (NAM) to preserve the acetylation marks.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation :
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies specific for:
-
Acetylated-p53 (Lys382)
-
Total p53
-
Acetylated-α-Tubulin (Lys40)
-
Total α-Tubulin (or β-actin as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize the acetylated protein signal to the total protein signal.
Section 4: Mandatory Visualizations
Caption: Mechanism of action for this compound sirtuin inhibition.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for a "no effect" result.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. merckmillipore.com [merckmillipore.com]
Technical Support Center: Tenovin-2 Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tenovin-2. Tenovins are a class of small molecules that activate p53 and inhibit the sirtuin deacetylases SIRT1 and SIRT2.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound's primary mechanism of action?
This compound is a cell-permeable small molecule that inhibits the NAD+-dependent deacetylase activity of Sirtuin-1 (SIRT1) and Sirtuin-2 (SIRT2).[1] Inhibition of SIRT1 leads to the hyperacetylation of substrates like p53, increasing its stability and transcriptional activity, which can result in cell cycle arrest and apoptosis.[1][3] Inhibition of SIRT2 can be observed by an increase in the acetylation of α-tubulin.
Q2: How should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). For example, a stock solution can be prepared at 65 mg/mL in fresh, anhydrous DMSO. It is critical to use high-quality, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.
-
Storage of Powder: Store at -20°C for up to 2 years.
-
Storage of Stock Solution: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6-12 months or at -20°C for up to 1 month.
Q3: What are the expected downstream effects of this compound treatment?
The primary downstream effects stem from SIRT1/SIRT2 inhibition:
-
p53 Activation: Increased acetylation of p53 at lysine 382 (in human p53), leading to elevated total p53 protein levels and activation of p53 target genes (e.g., p21/CDKN1A).
-
α-tubulin Acetylation: Increased acetylation of α-tubulin at lysine 40 due to SIRT2 inhibition.
-
Cell Cycle Arrest & Apoptosis: In many cancer cell lines, particularly those with wild-type p53, this compound can induce cell cycle arrest and apoptosis.
-
Autophagy Modulation: Some tenovins have been shown to block autophagic flux, a process that may be independent of p53 or sirtuin inhibition.
Q4: Why might I observe different results across different cell lines?
The cellular response to this compound is highly context-dependent.
-
p53 Status: Cells with wild-type p53 are often more sensitive to the cytotoxic effects of this compound, though p53-mutant or null cells can also be affected, suggesting p53-independent mechanisms.
-
Expression Levels of SIRT1/SIRT2: Overexpression of SIRT1 or SIRT2 can impair the effects of tenovins.
-
Off-Target Effects: At higher concentrations, tenovins may inhibit other proteins, such as dihydroorotate dehydrogenase (DHODH), which can contribute to the observed phenotype.
Troubleshooting Guide
Problem 1: Inconsistent or No Observable Effect
If you are not observing the expected biological effect (e.g., increased p53 levels, cell death), consider the following possibilities.
Table 1: Troubleshooting Lack of Efficacy
| Possible Cause | Recommended Action |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations typically range from low single-digit micromolar (µM) to higher concentrations depending on the cell type. |
| Compound Insolubility | Ensure your DMSO stock is fresh and anhydrous. When diluting the stock into aqueous cell culture media, mix thoroughly and inspect for any precipitation. Consider using a more water-soluble analog like Tenovin-6 if solubility issues persist. |
| Cell Line Resistance | Verify the p53 status of your cell line. Consider that resistance can be multifactorial. Measure a direct marker of target engagement, such as acetylated-p53 or acetylated-α-tubulin, by Western blot to confirm the compound is inhibiting SIRT1/SIRT2 in your cells. |
| Incorrect Treatment Duration | Optimize the incubation time. Effects on p53 levels can be seen in as little as 2-6 hours, while effects on cell viability may require 24-72 hours or longer. |
| Degraded Compound | Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. Purchase compound from a reputable supplier and check the datasheet for storage recommendations. |
Problem 2: High or Unexplained Cytotoxicity
If you observe excessive cell death, even in control cell lines, or at concentrations lower than expected, review these factors.
Table 2: Troubleshooting High Cytotoxicity
| Possible Cause | Recommended Action |
| Concentration Too High | Re-evaluate your dose-response curve. High concentrations can induce off-target toxicity. Normal cells may be more resistant, but high doses can still be cytostatic. |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically ≤0.5%. Run a vehicle-only control (cells treated with the same final concentration of DMSO) in all experiments. |
| Extended Treatment Duration | Long-term treatment (e.g., >72 hours) can lead to significant cell death even in less sensitive cell lines. Consider shorter time points or a washout experiment to assess reversibility. |
| Cell Culture Conditions | High cell density or nutrient-depleted media can sensitize cells to stress and toxicity. Ensure consistent and optimal cell culture practices. |
Experimental Protocols & Data
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating adherent cells with this compound. It should be optimized for specific cell lines and experimental goals.
-
Cell Seeding: Plate cells in appropriate multi-well plates at a density that will ensure they are in the exponential growth phase (e.g., 60-80% confluency) at the time of analysis. Allow cells to adhere overnight.
-
Compound Preparation: Thaw a single-use aliquot of your this compound DMSO stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Mix thoroughly by vortexing or pipetting. Note: Always prepare fresh dilutions for each experiment.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 24, 48, 72 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Harvest cells for downstream analysis, such as Western blotting for protein expression (p53, acetyl-p53, acetyl-α-tubulin), viability assays (e.g., MTT, CCK-8), or flow cytometry for cell cycle analysis.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) for Tenovins varies significantly between cell lines and assay conditions. The values below are examples and should be used as a reference range.
Table 3: Example IC50 Values for Sirtuin Inhibition by Tenovin-6
| Target | IC50 (µM) | Assay Type |
| SIRT1 | 21 | In vitro deacetylase assay |
| SIRT2 | 10 | In vitro deacetylase assay |
| SIRT3 | 67 | In vitro deacetylase assay |
| Data sourced from published literature. |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for troubleshooting experiments.
Caption: this compound inhibits SIRT1/SIRT2, increasing p53 and α-tubulin acetylation.
Caption: Standard workflow for a cell-based experiment using this compound.
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
Tenovin-2 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenovin-2. The following information is designed to address common issues related to the precipitation of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: Is this compound soluble in aqueous buffers like PBS?
A2: Direct solubility of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is expected to be very low. Tenovin-1 is reported to be insoluble in water. While Tenovin-6 is described as a more water-soluble analog with a reported solubility of 98 mg/mL in warmed water, this may not be indicative of this compound's properties. For most in vitro experiments, it is necessary to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous experimental medium. For specific solubility data in PBS, it is recommended to contact the chemical supplier.
Q3: My this compound precipitates when I dilute my DMSO stock solution in cell culture media. What can I do to prevent this?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To prevent this, consider the following strategies:
-
Lower the Final Concentration: Ensure your final working concentration of this compound does not exceed its aqueous solubility limit.
-
Use Pre-warmed Media: Always dilute your this compound stock solution in cell culture media that has been pre-warmed to 37°C.
-
Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed media.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to facilitate rapid and uniform dispersion.
-
Maintain a Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxicity and its effects on compound solubility.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A common recommendation for similar compounds is storage at -20°C for up to one month and at -80°C for up to six months.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to an aqueous buffer (e.g., PBS, cell culture media).
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution is above its solubility limit. | Decrease the final working concentration. If a high concentration is necessary, consider using a co-solvent system (see Issue 3). |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation. | Perform an intermediate dilution step. For example, first, dilute the high-concentration DMSO stock to a lower concentration in DMSO or a small volume of pre-warmed media before the final dilution. |
| Low Temperature of Aqueous Solution | The solubility of many organic compounds, including likely this compound, decreases at lower temperatures. | Always use aqueous buffers and media that have been pre-warmed to the experimental temperature (e.g., 37°C for cell culture). |
| Poor Quality DMSO | The presence of water in the DMSO stock can reduce the initial solubility and promote precipitation upon dilution. | Use fresh, high-purity, anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent moisture absorption. |
Issue 2: Precipitation Over Time During Incubation
Symptoms: The solution is initially clear after dilution, but a precipitate forms over the course of the experiment (e.g., during a 24-hour cell culture incubation).
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation of the aqueous medium in the incubator increases the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | This compound may interact with salts, proteins (e.g., in fetal bovine serum), or other components in the culture medium, leading to the formation of insoluble complexes. | Test the solubility of this compound in different types of media (e.g., with and without serum). If serum is the issue, consider reducing the serum concentration or using a serum-free medium if appropriate for your cells. |
| pH Shift in Media | Changes in the pH of the cell culture medium due to cellular metabolism can affect the solubility of pH-sensitive compounds. | Ensure the cell culture medium is adequately buffered (e.g., with HEPES) and that the CO2 level in the incubator is appropriate for the bicarbonate concentration in the medium. |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the stable incubator environment can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
Issue 3: Precipitation in Solutions for In Vivo Studies
Symptoms: A precipitate forms when preparing this compound formulations for animal administration.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | The required concentration for in vivo dosing is significantly higher than the aqueous solubility of this compound. | For a related compound, Tenovin-6, a co-solvent system has been successfully used. A similar approach may work for this compound. An example formulation for Tenovin-6 for injection is a clear solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. This type of formulation should be prepared fresh before each use. |
| Improper Mixing Order | The order of adding the different components of a co-solvent system can be critical to achieving a clear solution. | A validated method for preparing a Tenovin-6 solution involves first mixing the DMSO stock with PEG300, then adding Tween 80, and finally adding the aqueous component. A similar sequential addition may be necessary for this compound. |
Data Presentation
Table 1: Solubility of Tenovin Analogs in Common Solvents
| Compound | Solvent | Solubility | Reference |
| Tenovin-1 | DMSO | 0.25 mg/mL - 250 mg/mL | |
| Water | Insoluble | ||
| Ethanol | Insoluble | ||
| Tenovin-6 | DMSO | 98 mg/mL (215.55 mM) | |
| Water | 98 mg/mL (215.55 mM) with warming | ||
| Ethanol | Insoluble |
Note: This data is for Tenovin-1 and Tenovin-6 and should be used as a guideline for this compound. The molecular weight of this compound is 397.54 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 397.54 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh 3.98 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C.
-
Intermediate Dilution (Recommended): To minimize precipitation, perform an intermediate dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in pre-warmed medium. Add 2 µL of the 10 mM stock to 198 µL of medium.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For instance, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM intermediate solution. The final DMSO concentration in this example would be 0.1%.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Figure 1: Recommended workflow for preparing this compound working solutions for in vitro experiments.
Figure 2: Troubleshooting logic for immediate precipitation of this compound in aqueous solutions.
References
Technical Support Center: Tenovin-2 and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using Tenovin-2 in fluorescence-based assays. While specific data on this compound's fluorescent properties are not extensively published, this guide is based on the known characteristics of the Tenovin family of molecules (e.g., Tenovin-1 and Tenovin-6), general principles of fluorescence interference from small molecules, and established troubleshooting methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2.[1] By inhibiting these enzymes, Tenovins can lead to an increase in the acetylation of various protein targets. A key substrate of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 prevents the deacetylation of p53, leading to its activation and subsequent cell cycle arrest or apoptosis.[2] Some tenovins are also known to inhibit dihydroorotate dehydrogenase (DHODH) and modulate autophagy.[3]
Q2: Could this compound be inherently fluorescent (autofluorescence)?
Yes, it is possible. Small molecules containing aromatic rings, like the Tenovin series, can exhibit intrinsic fluorescence, also known as autofluorescence. This property can lead to false-positive signals in fluorescence-based assays by increasing the background fluorescence, independent of the intended biological reaction. This interference is often more pronounced at shorter excitation wavelengths (UV to blue range).
Q3: Could this compound quench the fluorescence of my dye?
This is also a possibility. The chemical structure of Tenovins includes a thiourea or urea-like moiety. Thioamides and related structures have been shown to act as fluorescence quenchers, often through a photoinduced electron transfer (PET) mechanism. Quenching occurs when the test compound absorbs the energy from the excited fluorophore, preventing it from emitting light and leading to a false-negative or artificially low signal.
Q4: Are there specific fluorescent dyes known to be affected by similar compounds?
Yes. For instance, Tenovin-6, a well-studied analog, has been shown to interfere with LysoTracker, a fluorescent dye that accumulates in acidic organelles. Tenovin-6 can impair the acidification of lysosomes, which reduces the fluorescence of LysoTracker. This illustrates that interference can be due to direct optical properties or indirect biological effects of the compound.
Q5: What are the typical fluorescence-based assays where this compound might be used?
Given its mechanism of action, this compound would most commonly be used in fluorescence-based enzymatic assays for SIRT1 and SIRT2 activity. These assays often use a fluorogenic substrate that becomes fluorescent upon deacetylation by the sirtuin enzyme. Any interference from this compound could lead to an inaccurate determination of its inhibitory potency (IC50).
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in fluorescence-based assays.
Problem 1: My fluorescence signal is unexpectedly high in wells containing this compound, even in my no-enzyme/negative controls.
-
Possible Cause: Autofluorescence of this compound. The compound itself is emitting light at the same wavelength as your detection probe.
-
Troubleshooting Steps:
-
Measure Compound-Only Background: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment.
-
Read Fluorescence: Measure the fluorescence of these wells using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.
-
Subtract Background: If significant fluorescence is detected, subtract this average background reading from the corresponding experimental wells.
-
Problem 2: My fluorescence signal is lower than expected when I add this compound, and the dose-response curve is shallow or plateaus at a high signal.
-
Possible Cause: Fluorescence quenching by this compound. The compound is absorbing the energy from your fluorescent probe, reducing the detectable signal.
-
Troubleshooting Steps:
-
Perform a Quenching Control Assay: Prepare wells with the fluorescent product of your assay (or the fluorophore itself) at a fixed concentration.
-
Add Test Compound: Add a range of concentrations of this compound to these wells.
-
Analyze Signal: If the fluorescence intensity decreases with increasing this compound concentration, quenching is likely occurring.
-
Consider Alternatives: If quenching is significant, consider using a fluorophore with a different spectral profile (e.g., red-shifted dyes are often less susceptible to interference). Alternatively, an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or mass spectrometry-based) may be necessary to confirm your results.
-
Problem 3: My results are inconsistent and have a low signal-to-noise ratio.
-
Possible Cause: General assay variability or suboptimal instrument settings.
-
Troubleshooting Steps:
-
Optimize Instrument Settings: Ensure your microplate reader's gain setting is optimized to maximize the signal from your positive control without saturating the detector. Using multiple flashes per well can also reduce variability.
-
Use Appropriate Microplates: For fluorescence assays, always use black, opaque microplates to minimize background and prevent light scatter between wells.
-
Check Reagent Quality: Ensure all buffers and reagents are free of fluorescent contaminants.
-
Include Proper Controls: Always run a full set of controls, including "no enzyme," "no substrate," and "vehicle only" (e.g., DMSO) to accurately assess background and compound effects.
-
Quantitative Data Summary
The following tables represent hypothetical data from a fluorescence-based SIRT2 inhibition assay to illustrate how to correct for autofluorescence and identify quenching.
Table 1: Hypothetical Data Correction for this compound Autofluorescence
| This compound Conc. (µM) | Raw Fluorescence (RFU) | This compound Autofluorescence (RFU) | Corrected Fluorescence (RFU) | % Inhibition |
| 0 (No Inhibitor) | 50,000 | 0 | 50,000 | 0% |
| 1 | 45,500 | 500 | 45,000 | 10% |
| 5 | 31,000 | 1,000 | 30,000 | 40% |
| 10 | 22,500 | 2,500 | 20,000 | 60% |
| 20 | 15,500 | 5,500 | 10,000 | 80% |
| 50 | 12,000 | 7,000 | 5,000 | 90% |
Table 2: Hypothetical Fluorescence Quenching by this compound
| This compound Conc. (µM) | Fluorescence of Probe (RFU) | % Signal Quenched |
| 0 | 40,000 | 0% |
| 1 | 39,200 | 2% |
| 5 | 37,600 | 6% |
| 10 | 34,000 | 15% |
| 20 | 28,000 | 30% |
| 50 | 20,000 | 50% |
Experimental Protocols
Protocol 1: Fluorescence-Based SIRT2 Inhibition Assay
This protocol is adapted from commercially available SIRT2 inhibitor screening kits.
-
Reagent Preparation: Prepare Assay Buffer, SIRT2 enzyme, NAD+, and a fluorogenic substrate according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (e.g., DMSO).
-
Reaction Setup (96-well black plate):
-
Enzyme Control: Add 45 µL of Assay Buffer.
-
Inhibitor Wells: Add 45 µL of diluted this compound.
-
Enzyme Addition: Add 5 µL of SIRT2 enzyme to all wells except the "no enzyme" control.
-
Incubation: Mix and incubate for 5-10 minutes at 37°C.
-
-
Substrate Addition: Prepare a substrate mix containing the fluorogenic peptide and NAD+. Add 50 µL of this mix to all wells.
-
Deacetylation Reaction: Incubate at 37°C for 30-60 minutes.
-
Development: Add 10 µL of Developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Final Incubation: Incubate for 10-15 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm or 490/530 nm, depending on the fluorophore).
Protocol 2: Measuring Intrinsic Fluorescence of this compound
-
Plate Setup: In a 96-well black plate, add a serial dilution of this compound in the same final assay buffer used for your experiment.
-
Volume: Ensure the final volume in each well is the same as in your assay.
-
Measurement: Read the plate using the same fluorescence settings (wavelengths, gain, etc.) as your primary assay.
-
Analysis: Plot the fluorescence intensity against the concentration of this compound to determine its contribution to the background signal.
Protocol 3: Assessing Fluorescence Quenching by this compound
-
Prepare Fluorophore Solution: Prepare a solution of the fluorescent product of your assay (or a stable, related fluorophore) in assay buffer at a concentration that gives a strong signal.
-
Plate Setup: Dispense the fluorophore solution into the wells of a 96-well black plate.
-
Add Compound: Add a serial dilution of this compound to these wells. Include a vehicle-only control.
-
Incubate: Mix and incubate for 10-15 minutes at room temperature.
-
Measurement: Read the fluorescence intensity.
-
Analysis: A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 activation.
Caption: Workflow for troubleshooting fluorescence interference.
Caption: Relationship between interference type and observed result.
References
Technical Support Center: Validating Tenovin-2 Target Engagement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Tenovin-2, a small molecule inhibitor of SIRT1 and SIRT2.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular targets of this compound?
This compound and its analogs, such as Tenovin-1 and Tenovin-6, are known to inhibit the NAD+-dependent Class III histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] These enzymes remove acetyl groups from various protein substrates, playing a crucial role in regulating gene expression, metabolism, and cell survival.[3][4] While Tenovin-6 has shown some selectivity for SIRT2 over SIRT1, it is generally considered a dual inhibitor.[5] More selective analogs, like Tenovin-D3, primarily target SIRT2. Some studies have also suggested that tenovins can inhibit other proteins like dihydroorotate dehydrogenase (DHODH), which could contribute to their cellular effects.
Q2: How can I confirm that this compound is engaging its targets (SIRT1/SIRT2) in my cells?
Confirming target engagement is a critical step in validating your experimental results. There are two main approaches:
-
Indirect Measurement (Downstream Effects): This involves measuring the predicted biochemical consequences of target inhibition. For this compound, this means assessing the acetylation status of known SIRT1 and SIRT2 substrates. A successful experiment will show an increase in the acetylation of these substrates. The most common assays are:
-
Western Blot for p53 acetylation: SIRT1 deacetylates the tumor suppressor protein p53 at lysine 382 (K382). Inhibition of SIRT1 by this compound leads to an increase in acetylated p53 (Ac-p53), which can be detected by Western blot.
-
Western Blot for α-tubulin acetylation: SIRT2 is the primary deacetylase for α-tubulin at lysine 40 (K40). This compound-mediated inhibition of SIRT2 results in a measurable increase in acetylated α-tubulin (Ac-α-tubulin).
-
-
Direct Measurement (Physical Binding): This approach directly demonstrates the physical interaction between this compound and its target proteins within the cell.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. By treating cells with this compound and then heating them across a temperature gradient, you can observe a "thermal shift" for SIRT1 and SIRT2 if the compound is bound, indicating direct target engagement.
-
Q3: What are the expected downstream cellular effects of SIRT1/SIRT2 inhibition by this compound?
Inhibition of SIRT1/SIRT2 by this compound triggers a signaling cascade that can lead to various cellular outcomes. By increasing the acetylation of p53, this compound can activate p53's transcriptional activity, leading to cell cycle arrest or apoptosis. However, the effects of tenovins are not always dependent on p53; they can induce cell death in p53-mutant or null cells as well. The inhibition of SIRT2 and subsequent hyperacetylation of α-tubulin can also affect microtubule dynamics and other cytoplasmic processes.
Signaling Pathway and Experimental Workflows
Below are diagrams illustrating the key pathways and experimental procedures discussed.
Caption: this compound inhibits SIRT1/SIRT2, increasing p53 and α-tubulin acetylation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Q4: I'm not seeing an increase in p53 or α-tubulin acetylation after this compound treatment. What could be wrong?
This is a common issue that can arise from several factors related to the compound, the cells, or the experimental procedure. Follow this troubleshooting guide to diagnose the problem.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for failed acetylation experiments.
Data Summary
For your reference, the table below summarizes the reported inhibitory concentrations for Tenovin analogs against SIRT1 and SIRT2. Note that this compound is structurally very similar to Tenovin-1 and Tenovin-6.
| Compound | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | Reference |
| Tenovin-1 | ~21 | ~10 | |
| Tenovin-6 | >90 | ~21 | |
| Tenovin-43 | >90 | ~0.5 | |
| Tenovin-D3 | >90 | 21.8 |
Detailed Experimental Protocols
Q5: How do I perform a Western Blot to detect p53 and α-tubulin acetylation?
This protocol provides a general framework. Optimization of antibody concentrations and incubation times may be required for your specific cell line and reagents.
Protocol: Western Blot for Substrate Acetylation
-
Cell Culture and Treatment:
-
Seed your cells of interest (e.g., HCT116, MCF7) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) for an appropriate duration (e.g., 6-12 hours). Include a vehicle-treated (DMSO) control.
-
Optional: Include a positive control by treating cells with a pan-HDAC inhibitor like Trichostatin A (TSA) to ensure your antibodies can detect hyperacetylated proteins.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, TSA).
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same concentration with Laemmli sample buffer. Boil for 5-10 minutes at 95°C.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with one of the following primary antibodies diluted in blocking buffer:
-
Anti-acetyl-p53 (Lys382)
-
Anti-acetyl-α-tubulin (Lys40)
-
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p53, total α-tubulin, or a loading control like GAPDH or β-actin.
-
Quantify band intensities using software like ImageJ. A ratio of acetylated protein to total protein should be calculated and compared between treated and control samples.
-
Q6: Can you provide a protocol for a Cellular Thermal Shift Assay (CETSA)?
CETSA is a powerful but technically demanding assay. This protocol provides the essential steps.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a large batch of cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium or PBS to a density of 5-10 x 10⁶ cells/mL.
-
Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 20 µM).
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot 50-100 µL of the cell suspension from each treatment group into a series of PCR tubes. You will need one tube per temperature point.
-
Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include an unheated control at room temperature.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to 3-5 freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Alternatively, use a lysis buffer as described in the Western Blot protocol.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully transfer the supernatant, containing the soluble protein fraction, to new tubes.
-
Quantify the amount of soluble SIRT1 or SIRT2 in each sample using Western Blotting, following the steps outlined in the previous protocol. Use antibodies specific for total SIRT1 or total SIRT2.
-
-
Data Analysis:
-
Quantify the band intensity for SIRT1/SIRT2 at each temperature point for both the vehicle and this compound treated samples.
-
Normalize the intensity at each temperature to the intensity of the unheated (room temperature) sample for that treatment group.
-
Plot the normalized soluble protein fraction (%) as a function of temperature to generate melting curves.
-
A shift of the curve to the right (higher melting temperature) in the this compound-treated samples compared to the vehicle control indicates that this compound has bound to and stabilized the target protein.
-
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator. | Sigma-Aldrich [merckmillipore.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Welcome to the technical support center for Tenovin-2 and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here, we address specific issues you may encounter during your experiments, with a focus on the phenomenon of this compound-induced cell stress that is unrelated to its well-known sirtuin inhibition.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of stress and death after this compound treatment, but I don't see the expected increase in p53 acetylation. What could be the reason?
A1: While this compound is an inhibitor of SIRT1 and SIRT2, which are known to deacetylate p53, significant cell stress and death can occur through mechanisms independent of sirtuin inhibition and p53 activation.[1][2][3][4] A primary off-target effect of tenovins is the blockage of autophagic flux.[2] This disruption of the cellular recycling process can lead to the accumulation of damaged organelles and proteins, ultimately triggering cell death. This effect has been observed to be independent of the p53 status of the cells.
Q2: I am using a p53-null cell line, yet I still observe cytotoxicity with this compound. Is this expected?
A2: Yes, this is an expected outcome. While functional p53 can enhance the cytotoxic effects of tenovins, it is not essential for their long-term cell-killing activity. Studies have demonstrated that tenovins can induce cell death in p53-mutant or null cell lines. This further supports the existence of p53-independent mechanisms of action, such as the inhibition of autophagy.
Q3: Are there other known off-target effects of this compound and its analogs that could explain unexpected experimental results?
A3: Yes. Besides the well-documented inhibition of autophagic flux, Tenovin-1 (a close analog of this compound) has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine synthesis pathway. Inhibition of DHODH can disrupt nucleotide metabolism and contribute to cellular stress. It is crucial to consider these off-target effects when interpreting your data.
Q4: How can I determine if the cell stress I'm observing is due to sirtuin inhibition or an off-target effect like autophagy blockage?
A4: To dissect the underlying mechanism, you can perform a series of control experiments. To confirm sirtuin inhibition, you can assess the acetylation status of known SIRT1 and SIRT2 substrates, such as p53 and α-tubulin, respectively, via western blotting. To investigate the impact on autophagy, you can monitor the levels of autophagy markers like LC3-II and p62/SQSTM1. An accumulation of both LC3-II and p62 is indicative of blocked autophagic flux.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Sensitive Cell Lines
Problem: You observe a much higher level of cell death than anticipated based on published IC50 values for sirtuin inhibition.
Possible Cause: The high cytotoxicity may be a result of autophagy inhibition rather than, or in addition to, sirtuin inhibition. Certain cell lines are particularly vulnerable to disruptions in autophagy.
Troubleshooting Steps:
-
Assess Autophagic Flux: Monitor the levels of LC3-II and p62 by western blot. A concomitant increase in both proteins upon this compound treatment suggests a blockage of autophagic flux.
-
Lysosomal Staining: Use a lysosomotropic dye like LysoTracker Red to visualize lysosomes. An increase in the number and size of lysosomes can indicate a blockage in the final stages of autophagy.
-
Compare with a Known Autophagy Inhibitor: Treat your cells with a well-characterized autophagy inhibitor, such as chloroquine or bafilomycin A1, and compare the cellular phenotype and cytotoxicity to that induced by this compound.
Issue 2: Discrepancy Between Sirtuin Inhibition and Cellular Phenotype
Problem: You can confirm SIRT1/SIRT2 inhibition (e.g., increased α-tubulin acetylation) but the observed cellular phenotype (e.g., rapid cell death) is not consistent with the known downstream effects of sirtuin inhibition in your cell model.
Possible Cause: The observed phenotype is likely a composite of both on-target (sirtuin inhibition) and off-target effects. The off-target effect, such as autophagy inhibition, may be the dominant driver of the observed phenotype.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound and correlate the concentrations at which you observe sirtuin inhibition with the concentrations that induce the cellular phenotype of interest. You may find that the phenotype manifests at concentrations where off-target effects are more pronounced.
-
Genetic Knockdown/Out: If possible, use siRNA or CRISPR/Cas9 to knock down or knock out SIRT1 and/or SIRT2 in your cells. Compare the phenotype of the knockdown/knockout cells with that of this compound-treated cells. If the phenotypes differ significantly, it points to off-target effects of this compound.
Data Presentation
Table 1: Comparative IC50 Values of Tenovin Analogs for Sirtuin Inhibition
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Reference |
| Tenovin-6 | > 90 | 21.8 ± 2 | |
| Tenovin-43 | 99.6 ± 3 | 0.8 ± 0.4 | |
| Tenovin-D3 | > 90 | 21.8 ± 2 |
Note: Data is presented as mean ± SD where available.
Experimental Protocols
Western Blot for Autophagy Markers (LC3-II and p62)
-
Cell Lysis: After treatment with this compound or control, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Recovery: After the treatment period, replace the medium with fresh, drug-free medium and allow the cells to grow for a set period (e.g., 10-14 days) until visible colonies form.
-
Staining and Quantification: Fix the colonies with methanol and stain with a Giemsa solution. Count the number of colonies (typically defined as a cluster of ≥50 cells) to determine the surviving fraction.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for assessing this compound's effect on autophagy.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagic flux blockage by accumulation of weakly basic tenovins leads to elimination of B-Raf mutant tumour cells that survive vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of autophagy in chronic lymphocytic leukemia with the small-molecule Sirtuin inhibitor Tenovin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Buffering Conditions for Tenovin-2 Enzymatic Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the optimal buffering conditions, experimental protocols, and troubleshooting for enzymatic assays involving Tenovin-2. As this compound is an inhibitor of sirtuin enzymes, particularly SIRT1 and SIRT2, this document focuses on the setup of sirtuin inhibition assays.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets of this compound? this compound is part of the tenovin family of small molecules that are known to inhibit the protein-deacetylating activities of sirtuins, specifically the NAD+-dependent class III histone deacetylases (HDACs) SIRT1 and SIRT2.[1][4] Therefore, a "this compound enzymatic assay" is an inhibition assay designed to measure the extent to which this compound blocks the activity of a sirtuin enzyme.
Q2: What are the essential components of a robust sirtuin assay buffer? A typical sirtuin assay buffer includes several key components to ensure optimal enzyme activity and stability:
-
Buffering Agent: To maintain a stable pH. Tris-HCl and HEPES are commonly used.
-
pH: Sirtuin assays are generally performed at a physiological or slightly alkaline pH, typically between 7.5 and 8.0.
-
Salts: To control the ionic strength of the solution (e.g., NaCl, KCl).
-
Reducing Agent: To prevent oxidative damage and maintain enzyme stability. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are common choices.
-
Protein Carrier: Bovine Serum Albumin (BSA) is often included to prevent the enzyme from sticking to reaction vessels and to prevent denaturation.
Q3: Why is NAD+ a critical component in the reaction? Sirtuins are NAD+-dependent enzymes, meaning they require nicotinamide adenine dinucleotide (NAD+) as a co-substrate to remove acyl groups from protein lysine residues. The enzymatic reaction consumes both the acetylated substrate and NAD+, producing a deacetylated substrate, nicotinamide, and 2'-O-acetyl-ADP-ribose. Without NAD+, the enzymatic reaction will not proceed.
Q4: How should I prepare and handle this compound for an assay? Tenovins typically exhibit poor water solubility. It is crucial to first dissolve this compound in a non-aqueous solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into the aqueous assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions, including controls, and is kept low (typically ≤1%) to avoid impacting enzyme activity.
Q5: What is the optimal temperature for a sirtuin enzymatic assay? Sirtuin activity assays are typically conducted at 37 °C to mimic physiological conditions and ensure optimal enzyme performance.
Data Presentation: Comparison of Sirtuin Assay Buffering Conditions
The following table summarizes various buffering conditions used in published sirtuin enzymatic assays, providing a reference for designing your experiments.
| Assay Type | Sirtuin Isoform | Buffer System | pH | Key Additives | NAD+ Conc. | Reference |
| HPLC-Based | SIRT2, SIRT5, SIRT6 | 20 mM Tris-HCl | 8.0 | 1 mM DTT | 1 mM | |
| Fluorometric | SIRT5 | 50 mM Tris-HCl | 8.0 | 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA | Not specified | |
| ¹H-NMR-Based | SIRT2 | Tris Buffer | 8.0 | Not specified | 1 mM | |
| Continuous Fluorometric | SIRT2 | 50 mM HEPES/Na | 7.4 | 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA | 200 µM | |
| End-point Fluorometric | SIRT1, SIRT2, SIRT3, SIRT6 | Not specified | Not specified | Not specified | 500 µM |
Experimental Protocols
Protocol: Fluorometric SIRT2 Inhibition Assay with this compound
This protocol describes a common method for measuring this compound's ability to inhibit SIRT2 using a commercially available, fluorescence-based assay kit. These kits typically rely on the deacetylation of a peptide substrate containing a fluorophore and a quencher.
1. Reagent Preparation:
-
SIRT2 Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL BSA. Keep on ice.
-
SIRT2 Enzyme: Thaw recombinant human SIRT2 on ice. Dilute the enzyme to the desired working concentration in cold SIRT2 Assay Buffer. Keep the diluted enzyme on ice and use it promptly to avoid loss of activity.
-
NAD+ Solution: Prepare a concentrated stock of NAD+ in the assay buffer. The final concentration in the reaction is typically between 200 µM and 1 mM.
-
Fluorogenic Peptide Substrate: Reconstitute the substrate as per the manufacturer's instructions, typically in the assay buffer.
-
This compound Inhibitor: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to test a range of concentrations.
-
Developer Solution: This solution (often containing trypsin) is typically provided in a kit and is used to cleave the deacetylated peptide, releasing the fluorophore.
2. Assay Procedure:
-
Perform all reactions in triplicate in a black, flat-bottom 96-well plate suitable for fluorescence measurements.
-
Inhibitor Addition: Add 1 µL of your this compound DMSO dilutions (or DMSO for no-inhibitor controls) to the appropriate wells.
-
Enzyme Addition: Add 24 µL of the diluted SIRT2 enzyme solution to each well. For a "no enzyme" control, add 24 µL of assay buffer instead.
-
Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a 25 µL master mix containing the fluorogenic peptide substrate and NAD+ at 2x their final desired concentration.
-
Incubation: Immediately transfer the plate to a plate reader set to 37 °C.
-
Signal Detection:
-
Kinetic Assay: Measure fluorescence every 1-2 minutes for 30-60 minutes (e.g., Excitation 360 nm, Emission 460 nm).
-
End-point Assay: Incubate the plate at 37 °C for 60 minutes. Stop the reaction by adding 50 µL of the developer solution containing nicotinamide (a sirtuin inhibitor). Incubate for an additional 15-30 minutes at room temperature, then read the final fluorescence.
-
3. Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the reaction rate (for kinetic assays) or the final fluorescence value (for end-point assays).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO-only control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Sirtuin deacetylation pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a this compound sirtuin inhibition assay.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inhibitor Precipitation | The final concentration of DMSO is too high, or this compound has low aqueous solubility. | Ensure the final DMSO concentration is low and consistent across all wells (e.g., <1%). Confirm this compound is fully dissolved in the DMSO stock before dilution. |
| Low Signal / No Activity | 1. Inactive enzyme due to improper storage or repeated freeze-thaw cycles.2. NAD+ was omitted or degraded.3. Incorrect buffer pH or composition. | 1. Use a fresh aliquot of enzyme; always store at -80°C and keep on ice when in use.2. Ensure NAD+ is added to the reaction mix; use a fresh NAD+ stock.3. Verify the pH of the assay buffer is between 7.5-8.0. |
| High Background Signal | 1. Intrinsic fluorescence of the buffer components, substrate, or this compound.2. Contamination of the 96-well plate. | 1. Always include proper controls: "no enzyme" and "no substrate" wells to measure background from individual components.2. Use new, high-quality black microplates designed for fluorescence assays. |
| Inconsistent Results / High Variability | 1. Pipetting errors.2. Enzyme sticking to surfaces.3. Insufficient mixing of reagents. | 1. Use calibrated pipettes and perform all additions carefully. Run replicates (triplicate is recommended).2. Ensure BSA is included in the assay buffer to prevent enzyme loss.3. Gently mix the plate after adding reagents. |
References
Technical Support Center: Interpreting Dose-Response Curves with Tenovin-2
Welcome to the technical support center for researchers utilizing Tenovin-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting your experimental data, with a particular focus on understanding bell-shaped dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, with notable activity against Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] Its more water-soluble analog, Tenovin-6, has been extensively studied and shares a similar mechanism.[1][3] By inhibiting SIRT1, Tenovins can lead to the activation of the tumor suppressor protein p53 through increased acetylation.[4] Inhibition of SIRT2 can be observed by an increase in the acetylation of its substrate, α-tubulin.
Q2: What is a bell-shaped dose-response curve?
A bell-shaped, or non-monotonic, dose-response curve is a non-linear relationship where the biological effect of a substance increases with dose up to a certain point, after which the response decreases as the dose is further increased. This creates a U-shaped or inverted U-shaped curve, which contrasts with the typical sigmoidal (monotonic) curve where an increase in dose leads to a proportional increase in effect until a plateau is reached.
Q3: I am observing a bell-shaped dose-response curve in my cell-based assay with this compound. What could be the potential causes?
Observing a bell-shaped dose-response curve can be perplexing. While not definitively documented for this compound in the reviewed literature, several factors could contribute to this phenomenon based on its known biological activities and general pharmacological principles:
-
Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets beyond SIRT1 and SIRT2. These off-target effects could trigger counteracting signaling pathways that diminish the primary response. For instance, some tenovins are known to inhibit dihydroorotate dehydrogenase (DHODH), which could contribute to altered cellular responses at high concentrations.
-
Cellular Toxicity: High concentrations of any compound can induce cytotoxicity. If the measured endpoint (e.g., reporter gene activity, cell proliferation) is dependent on viable cells, a decrease in cell health or cell death at high doses will lead to a downturn in the response curve.
-
Induction of Complex Cellular Pathways: Tenovins are known to impact multiple cellular processes, including p53 activation and autophagy. At high concentrations, the interplay between these pathways could create negative feedback loops or competing effects, resulting in a non-monotonic response. For example, excessive p53 activation can lead to cell cycle arrest or apoptosis, which would decrease a proliferative signal.
-
Compound Aggregation: At high concentrations, small molecules can sometimes form aggregates, which can lead to non-specific inhibition or other artifacts in biochemical or cell-based assays.
Troubleshooting Guide
If you are observing a bell-shaped dose-response curve with this compound, consider the following troubleshooting steps:
| Observation | Potential Cause | Recommended Action |
| Decreased response at high concentrations in a cell-based assay. | Cellular Toxicity | 1. Perform a cytotoxicity assay: Use a method like MTT, LDH release, or live/dead staining to assess cell viability across the same concentration range of this compound. 2. Microscopic examination: Visually inspect cells for morphological changes indicative of stress or death at high concentrations. |
| Unexpected results in a biochemical (cell-free) assay. | Compound Aggregation or Assay Artifact | 1. Include a non-ionic detergent: Adding a small amount of a detergent like Triton X-100 (e.g., 0.01%) to the assay buffer can help prevent compound aggregation. 2. Test solubility: Ensure this compound is fully soluble at the highest concentrations tested in your assay buffer. |
| Bell-shaped curve in a specific signaling pathway readout. | Off-Target Effects or Pathway Crosstalk | 1. Use a more specific inhibitor (if available): Compare the dose-response curve with a more selective SIRT1 or SIRT2 inhibitor to see if the bell shape persists. 2. Knockdown/knockout experiments: Use siRNA or CRISPR to reduce the expression of SIRT1 or SIRT2 and observe how the dose-response to this compound is affected. 3. Monitor multiple pathway markers: In addition to your primary endpoint, measure markers of other pathways potentially affected by this compound (e.g., p53 phosphorylation, LC3-II levels for autophagy) to identify concentration-dependent shifts in cellular signaling. |
Experimental Protocols
Protocol 1: Assessment of p53 Activation by Western Blot
This protocol describes how to measure the activation of p53 in response to this compound treatment by detecting the acetylation of p53.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, which have wild-type p53) at a suitable density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-p53 (Lys382) and total p53 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: In Vitro SIRT1/SIRT2 Inhibition Assay
This protocol outlines a general procedure for measuring the direct inhibitory effect of this compound on SIRT1 or SIRT2 activity using a commercially available fluorescence-based assay kit.
-
Reagent Preparation:
-
Prepare a reaction buffer as specified by the kit manufacturer.
-
Dilute recombinant human SIRT1 or SIRT2 enzyme and the fluorogenic substrate (e.g., a peptide containing an acetylated lysine) in the reaction buffer.
-
Prepare a solution of NAD+ in the reaction buffer.
-
Perform serial dilutions of this compound in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the this compound dilutions.
-
Add the enzyme/substrate mixture to all wells.
-
Initiate the reaction by adding the NAD+ solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction and develop the signal by adding the developer solution provided in the kit. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Visualizations
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. p53 Activation: A Case against Sir - PMC [pmc.ncbi.nlm.nih.gov]
Tenovin-2 stability at different pH and temperatures
Welcome to the Technical Support Center for Tenovin-2. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and illustrative stability data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). For aqueous-based assays, further dilutions should be made in the appropriate experimental buffer immediately before use to minimize potential degradation in aqueous media.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: The solid (powder) form of this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. Generally, the compound is more stable in neutral to slightly acidic conditions. Extreme acidic or alkaline pH can lead to hydrolysis and degradation of the molecule. For prolonged experiments in aqueous buffers, it is crucial to maintain a stable pH within the optimal range.
Q4: Is this compound sensitive to temperature fluctuations?
A4: Yes, this compound is susceptible to thermal degradation. Elevated temperatures can accelerate the rate of degradation, especially in aqueous solutions. It is recommended to keep solutions on ice during experimental setup and to avoid prolonged exposure to high temperatures unless it is a specific parameter of the study.
Q5: Can I expose this compound solutions to light for extended periods?
A5: To prevent potential photodecomposition, it is best practice to protect this compound solutions from direct light, especially during long-term storage and incubation. Amber vials or tubes wrapped in aluminum foil are recommended.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
-
Possible Cause: Degradation of this compound in the working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before each experiment.
-
Check pH of Media: Ensure the pH of your cell culture medium or assay buffer is within a stable range for this compound (ideally between pH 6.0 and 7.4).
-
Minimize Incubation Time at 37°C: If possible, reduce the incubation time of your assay to minimize thermal degradation. Run a time-course experiment to determine the optimal incubation period.
-
Control for Solvent Effects: Ensure that the final concentration of DMSO in your assay is consistent across all conditions and is at a level that does not affect cell viability or the experimental outcome.
-
Issue 2: Precipitate formation when diluting the this compound stock solution in an aqueous buffer.
-
Possible Cause: Poor solubility of this compound in the aqueous buffer.
-
Troubleshooting Steps:
-
Vortex Thoroughly: Ensure vigorous mixing when diluting the DMSO stock solution.
-
Use a Lower Concentration: Try preparing a more dilute stock solution in DMSO before further dilution in the aqueous buffer.
-
Consider a Surfactant: For in vitro assays, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer may help to maintain solubility, but this should be tested for compatibility with your specific assay.
-
Illustrative Stability Data for this compound
The following tables summarize illustrative quantitative data from forced degradation studies on this compound. This data is provided for guidance and is based on general principles of small molecule stability. Actual results may vary depending on the specific experimental conditions.
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Incubation Time (hours) | % this compound Remaining (Illustrative) |
| 3.0 | 24 | 75% |
| 5.0 | 24 | 92% |
| 7.4 | 24 | 95% |
| 9.0 | 24 | 80% |
Table 2: Illustrative Temperature-Dependent Stability of this compound at pH 7.4
| Temperature | Incubation Time (hours) | % this compound Remaining (Illustrative) |
| 4°C | 48 | >99% |
| 25°C (Room Temp) | 48 | 96% |
| 37°C | 48 | 90% |
| 60°C | 48 | 65% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound to Assess pH and Temperature Stability
This protocol describes a general procedure for evaluating the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound powder
-
HPLC-grade DMSO, acetonitrile, and water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Phosphate buffer solutions (pH 3.0, 5.0, 7.4, 9.0)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Incubators/water baths set to desired temperatures
2. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
3. pH Stability (Hydrolysis) Study:
-
Dilute the this compound stock solution to a final concentration of 100 µM in each of the phosphate buffer solutions (pH 3.0, 5.0, 7.4, and 9.0).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by diluting the aliquot in the mobile phase and store at -20°C until HPLC analysis.
4. Thermal Stability Study:
-
Dilute the this compound stock solution to a final concentration of 100 µM in a stable buffer (e.g., pH 7.4 phosphate buffer).
-
Aliquot the solution into separate vials for each temperature condition (e.g., 4°C, 25°C, 37°C, and 60°C).
-
At specified time points (e.g., 0, 24, and 48 hours), remove a vial from each temperature and store at -20°C until HPLC analysis.
5. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of this compound in the stressed sample to the peak area at time zero.
-
Plot the percentage of remaining this compound against time for each condition.
Signaling Pathway and Experimental Workflow
Below is a diagram illustrating the mechanism of action of this compound, which involves the inhibition of SIRT1 and SIRT2, leading to the activation of the p53 tumor suppressor pathway.
Caption: Mechanism of this compound action via SIRT1/SIRT2 inhibition and p53 activation.
References
Validation & Comparative
Tenovin Showdown: A Head-to-Head Comparison of Tenovin-1 and Tenovin-6 in Cancer Cell Efficacy
In the landscape of cancer therapeutics, small molecule inhibitors targeting sirtuins have emerged as a promising avenue of investigation. Among these, the Tenovin family of compounds has garnered significant attention for its ability to activate the tumor suppressor protein p53. This guide provides a detailed comparison of the efficacy of Tenovin-1 and its more water-soluble analog, Tenovin-6, in cancer cells, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
The efficacy of Tenovin-1 and Tenovin-6 has been evaluated across various cancer cell lines, primarily through the determination of their half-maximal inhibitory concentration (IC50). While direct comparative studies showcasing IC50 values for both compounds under identical conditions are limited, the available data indicates that Tenovin-6, owing to its improved solubility, is often more potent or effective in cell-based assays.
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Reference |
| Tenovin-1 | Not specified | Not specified in direct comparison | Less effective at increasing p53 levels than Tenovin-6 | [1] |
| Tenovin-6 | Colon Cancer | HCT116 | ~5-10 | [2] |
| Gastric Cancer | Various | ~5-10 | [2] | |
| Acute Lymphoblastic Leukemia | REH, NALM-6 | ~1-5 | [2] | |
| Yeast (S. cerevisiae) | - | 30 (more toxic than Tenovin-1) | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used. One study noted that at a concentration of 10 μM, Tenovin-1 and Tenovin-6 inhibit SirT2 deacetylase activity to a similar extent. Tenovin-6 is reported to be seven times more water-soluble than Tenovin-1, which likely contributes to its slightly enhanced effectiveness in increasing p53 levels in cellular assays.
Mechanism of Action: The SIRT1/SIRT2 Inhibition Pathway
Both Tenovin-1 and Tenovin-6 exert their anticancer effects by inhibiting the activity of sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2), which are NAD+-dependent deacetylases. The inhibition of SIRT1 is particularly crucial as SIRT1 is a known negative regulator of the p53 tumor suppressor protein.
By inhibiting SIRT1, Tenovins prevent the deacetylation of p53. This leads to an accumulation of acetylated p53, which is the active form of the protein. Activated p53 can then transcriptionally regulate a host of downstream target genes involved in inducing cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby suppressing tumor growth.
Experimental Protocols
To facilitate reproducible research, the following are detailed methodologies for key experiments used to evaluate the efficacy of Tenovin-1 and Tenovin-6.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Tenovin-1 or Tenovin-6 (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of Tenovin-1 or Tenovin-6. Include a vehicle control (e.g., DMSO) for comparison. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can then be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Protein Expression Analysis
Western blotting is employed to detect and quantify the levels of specific proteins, such as p53 and acetylated p53, following treatment with Tenovins.
Materials:
-
Cancer cells treated with Tenovin-1 or Tenovin-6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-acetyl-p53, anti-SIRT1, anti-SIRT2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Electrophoresis: Denature equal amounts of protein from each sample by boiling in loading buffer and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between different treatment groups.
Conclusion
Both Tenovin-1 and its analog Tenovin-6 are effective inhibitors of SIRT1 and SIRT2, leading to the activation of the p53 tumor suppressor pathway and subsequent cancer cell death. Tenovin-6 demonstrates improved water solubility, which often translates to greater potency in cellular assays. The choice between these compounds may depend on the specific experimental setup, including the cancer model and delivery method. The provided protocols offer a standardized framework for researchers to further investigate and compare the efficacy of these and other sirtuin inhibitors in various cancer contexts.
References
A Comparative Analysis of Tenovin Sirtuin Inhibitors: Focus on Tenovin-6 Selectivity
This guide provides a detailed comparison of the sirtuin selectivity profiles of various Tenovin analogs, with a primary focus on the widely studied Tenovin-6. Developed as activators of the tumor suppressor p53, Tenovins have been identified as inhibitors of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2.[1][2][3] Understanding their isoform selectivity is crucial for researchers in cancer biology, neurodegenerative diseases, and other fields where sirtuins are therapeutic targets.
Sirtuin Inhibition Profile: Quantitative Analysis
Tenovins exhibit varying degrees of potency and selectivity against the cytosolic sirtuins SIRT1 and SIRT2, and the mitochondrial sirtuin SIRT3. Tenovin-6, a more water-soluble analog of Tenovin-1, is characterized as a potent inhibitor of both SIRT1 and SIRT2.[1][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tenovin-6 and other relevant analogs against human sirtuins.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| Tenovin-6 | 21 - 26 | 10 | 67 | |
| Tenovin-1 | Not fully determined | Inhibits similarly to Tenovin-6 at 10 µM | Not determined | |
| Tenovin-D3 | > 90 | 21.8 | Not determined | |
| Tenovin-43 | ~Unchanged from Tenovin-6 | Sub-micromolar (High nanomolar) | Not determined |
Note: IC50 values can vary based on assay conditions, substrate, and enzyme preparation. Tenovin-1's low water solubility has made it difficult to determine a precise IC50 value in aqueous biochemical assays.
From the data, it is evident that Tenovin-6 is a dual inhibitor of SIRT1 and SIRT2, with slightly greater potency towards SIRT2. In contrast, medicinal chemistry efforts have led to the development of analogs with altered selectivity. For instance, Tenovin-D3 shows a clear preference for SIRT2, with negligible activity against SIRT1 at similar concentrations. Conversely, Tenovin-43 was developed to significantly enhance potency against SIRT2 while maintaining similar SIRT1 activity to Tenovin-6, thereby increasing its SIRT2-selectivity.
Signaling Pathways Modulated by Tenovins
Tenovins exert their cellular effects primarily through the inhibition of SIRT1 and SIRT2, which leads to the hyperacetylation of their respective substrates. The inhibition of SIRT1 results in the increased acetylation and activation of the tumor suppressor p53, a key event in its anti-cancer activity. SIRT2 inhibition is typically monitored by the increased acetylation of α-tubulin, a major substrate of SIRT2.
Experimental Protocols
The determination of sirtuin inhibitory activity for Tenovins is typically performed using in vitro enzymatic assays. The two common methods are fluorescence-based assays and HPLC-based assays.
Fluorescence-Based Sirtuin Activity Assay (Fluor-de-Lys Type)
This method is a high-throughput technique that measures the fluorescence generated upon the deacetylation of a synthetic, acetylated peptide substrate.
-
Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore, which is quenched. Upon deacetylation by a sirtuin enzyme, a developing solution containing a protease (e.g., trypsin) cleaves the deacetylated peptide, releasing the fluorophore from the quencher and resulting in a measurable fluorescent signal.
-
Reagents:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme.
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3K9 sequences).
-
NAD+ (sirtuin co-substrate).
-
Tenovin compound (dissolved in DMSO).
-
Assay buffer (e.g., Tris-buffered saline).
-
Developer solution (e.g., Trypsin in buffer with a sirtuin inhibitor like nicotinamide to stop the reaction).
-
-
Procedure:
-
The sirtuin enzyme is pre-incubated with varying concentrations of the Tenovin inhibitor in the assay buffer for a defined period (e.g., 15-30 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the fluorogenic peptide substrate and NAD+.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
The developer solution is added to stop the reaction and cleave the deacetylated substrate. This is incubated for a further period (e.g., 30-90 minutes) at room temperature.
-
Fluorescence is measured using a microplate reader at appropriate excitation/emission wavelengths (e.g., 380/440 nm).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HPLC-Based Sirtuin Deacetylation Assay
This method directly measures the formation of the deacetylated peptide product and is considered a highly robust and direct way to quantify enzyme activity.
-
Principle: The sirtuin enzyme, inhibitor, and an acetylated peptide substrate are incubated. The reaction is stopped, and the mixture is analyzed by High-Performance Liquid Chromatography (HPLC). The amount of deacetylated product is quantified by integrating the area of its corresponding peak in the chromatogram.
-
Procedure:
-
A reaction mixture is prepared containing the sirtuin enzyme (e.g., 20 nM SIRT1/SIRT2), the acetylated peptide substrate (e.g., 50 µM H3K9Ac peptide), NAD+ (e.g., 500 µM), and varying concentrations of the Tenovin inhibitor in an appropriate buffer.
-
The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is quenched by adding an acid, such as formic or trifluoroacetic acid.
-
Samples are centrifuged, and the supernatant is injected into an HPLC system equipped with a suitable column (e.g., C18).
-
The acetylated substrate and deacetylated product are separated and detected (e.g., by UV absorbance at 214 nm).
-
The percentage of inhibition is determined by comparing the product peak area in the presence of the inhibitor to the control (no inhibitor). IC50 values are then calculated.
-
Conclusion
The available data indicates that Tenovin-6 is a dual inhibitor of SIRT1 and SIRT2. While it shows modest preference for SIRT2, its activity against both isoforms should be considered when interpreting experimental results. For researchers requiring more selective tools, analogs such as Tenovin-D3 (SIRT2-selective) or Tenovin-43 (SIRT2-potent) may be more suitable alternatives. The choice between these compounds will depend on the specific sirtuin isoform and biological pathway under investigation. The experimental protocols described provide a foundation for researchers to validate and compare the activity of these inhibitors in their own experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 3. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to SIRT1 Inhibitors: Tenovin-2 vs. EX-527
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of cellular processes, including stress resistance, metabolism, and longevity. Its role in various diseases, particularly cancer and neurodegeneration, has made it a prime target for therapeutic intervention. Small molecule inhibitors of SIRT1 are invaluable tools for elucidating its biological functions and for potential drug development. This guide provides a detailed, objective comparison of two widely used SIRT1 inhibitors: Tenovin-2 and EX-527.
At a Glance: Key Differences
| Feature | This compound (via Tenovin-6) | EX-527 (Selisistat) |
| Primary Target(s) | SIRT1 and SIRT2 | SIRT1 |
| Potency (SIRT1 IC50) | Micromolar (µM) range | Nanomolar (nM) range |
| Selectivity | Moderate | High |
| Mechanism of Action | Non-competitive inhibitor | Uncompetitive with respect to NAD+ |
| Known Off-Target Effects | Inhibits Dihydroorotate Dehydrogenase (DHODH) | Minimal reported off-target effects on other HDACs and PARPs |
Biochemical and Cellular Activity
EX-527 is a potent and highly selective inhibitor of SIRT1, with reported IC50 values in the low nanomolar range. In contrast, this compound, often studied through its more water-soluble analog Tenovin-6, exhibits a broader specificity, inhibiting both SIRT1 and SIRT2 with IC50 values in the micromolar range[1][2][3]. This difference in potency and selectivity is a critical consideration for experimental design, where specific inhibition of SIRT1 is desired.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Target | IC50 | Reference |
| Tenovin-6 | SIRT1 | 21 µM | [1][2] |
| SIRT2 | 10 µM | ||
| SIRT3 | 67 µM | ||
| EX-527 | SIRT1 | 38 nM - 98 nM | |
| SIRT2 | >200-fold higher than SIRT1 | ||
| SIRT3 | >500-fold higher than SIRT1 |
Note: IC50 values can vary depending on the assay conditions.
Impact on Key Signaling Pathways
SIRT1 modulates several critical signaling pathways. The differential effects of this compound and EX-527 on these pathways are central to their distinct biological outcomes.
SIRT1-p53 Signaling Pathway
SIRT1 deacetylates the tumor suppressor protein p53, thereby inhibiting its transcriptional activity. Both this compound (via Tenovin-6) and EX-527 have been shown to increase the acetylation of p53 at lysine 382, a key regulatory site. This leads to the activation of p53 and its downstream targets involved in cell cycle arrest and apoptosis.
SIRT1-NF-κB and PGC-1α Signaling
SIRT1 also regulates inflammation and metabolism through its interaction with NF-κB and PGC-1α. SIRT1 can deacetylate the p65 subunit of NF-κB, suppressing its activity and reducing inflammation. EX-527 has been shown to increase p65 acetylation, thereby promoting NF-κB activity. The effects of Tenovins on this pathway are less definitively characterized.
PGC-1α, a master regulator of mitochondrial biogenesis, is another key substrate of SIRT1. Deacetylation by SIRT1 activates PGC-1α. Inhibition of SIRT1 by EX-527 has been linked to the inhibition of the SIRT1/PGC-1α pathway.
Experimental Protocols
SIRT1 Inhibition Assay (Fluor de Lys Method)
This is a commonly used method to measure the in vitro inhibitory activity of compounds against SIRT1.
Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue derived from p53, which is conjugated to a fluorophore and a quencher. Deacetylation of the lysine by SIRT1 allows for proteolytic cleavage by a developer enzyme, leading to the release of the fluorophore and a measurable increase in fluorescence.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluor de Lys-SIRT1 substrate (acetylated p53 peptide)
-
NAD+
-
Developer II
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound, EX-527) dissolved in DMSO
-
96-well microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compounds, SIRT1 enzyme, and NAD+.
-
Initiate the reaction by adding the Fluor de Lys-SIRT1 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and initiate development by adding the Developer II solution.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition relative to a vehicle control (DMSO) and determine the IC50 value.
References
A Comparative Guide to SIRT2 Selective Inhibitors: Tenovin-6 versus AGK2
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for the accurate investigation of sirtuin 2 (SIRT2) biology and its role in various disease states. This guide provides an objective comparison of two widely used SIRT2 inhibitors, Tenovin-6 and AGK2, focusing on their performance, supported by experimental data and detailed protocols.
This document will delve into the mechanisms of action, potency, and selectivity of Tenovin-6, a member of the Tenovin family of sirtuin inhibitors, and AGK2. While the user requested a comparison with "Tenovin-2," the available scientific literature predominantly focuses on Tenovin-1 and its more soluble and widely used analog, Tenovin-6. Therefore, this guide will use Tenovin-6 as a representative of the Tenovin class of inhibitors.
Performance Comparison: Tenovin-6 vs. AGK2
A direct comparison of Tenovin-6 and AGK2 reveals key differences in their inhibitory profiles and cellular effects. AGK2 is characterized as a potent and selective SIRT2 inhibitor, while Tenovin-6 exhibits a broader spectrum of activity, inhibiting both SIRT1 and SIRT2.
Data Presentation
| Parameter | Tenovin-6 | AGK2 | References |
| Target(s) | SIRT1 and SIRT2 | SIRT2 | [1][2] |
| Mechanism of Action | Inhibition of protein deacetylase activity | Reversible, competitive inhibitor with respect to NAD+ | [1][3] |
| IC50 (SIRT2) | ~9-10 µM | ~3.5 µM | [4] |
| IC50 (SIRT1) | ~21-26 µM | >30-50 µM | |
| IC50 (SIRT3) | ~67 µM | >50-91 µM |
| Cell Line | Cancer Type | GI50 (Tenovin-6) | GI50 (AGK2) | References |
| HCT116 | Colon Cancer | 2.1 µM (Soft Agar Assay) | 24.1 µM (Soft Agar Assay) | |
| MCF-7 | Breast Cancer | Not explicitly stated in provided results | >50 µM | |
| MDA-MB-468 | Breast Cancer | Potent | >50 µM | |
| Hs 683 | Glioma | Not explicitly stated in provided results | 80.2 µM | |
| U-373 MG | Glioblastoma | Not explicitly stated in provided results | 47.6 µM | |
| HCC1937 | Breast Cancer (TNBC) | Not explicitly stated in provided results | 1.326 µM |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Comparison of Tenovin-6 and Other Autophagy Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate autophagy inhibitor is critical for robust and reproducible experimental outcomes. This guide provides an objective, data-driven comparison of Tenovin-6, a member of the tenovin family of small molecules, with other commonly used autophagy inhibitors. We will delve into their mechanisms of action, comparative efficacy, and provide detailed experimental protocols to assist in your research endeavors.
Tenovin-6, a water-soluble analog of Tenovin-1, was initially identified as a p53 activator and an inhibitor of the sirtuin family of deacetylases (SIRT1 and SIRT2)[1][2]. However, subsequent research has revealed a potent, sirtuin-independent role for Tenovin-6 as a late-stage autophagy inhibitor[3][4]. This dual activity necessitates a careful consideration of its application in research. This guide will focus on its function as an autophagy inhibitor, comparing it with other agents that target different stages of the autophagy pathway.
Mechanism of Action: A Tale of Two Stages
Autophagy is a dynamic cellular recycling process. Its inhibition can be broadly categorized into two stages: early-stage and late-stage inhibition.
Early-stage inhibitors target the initial steps of autophagosome formation. These include:
-
3-Methyladenine (3-MA): A widely used inhibitor of Class III PI3K (Vps34), which is crucial for the nucleation of the autophagosome[5].
-
ULK1/2 Inhibitors (e.g., SBI-0206965): These compounds target the Unc-51 like autophagy activating kinase 1 and 2, which are essential for the initiation of the autophagy cascade.
-
Vps34 Inhibitors (e.g., SAR405): These are more specific inhibitors of the Class III PI3K, Vps34, directly blocking the production of phosphatidylinositol 3-phosphate (PI3P).
Late-stage inhibitors interfere with the final steps of autophagy, primarily the fusion of autophagosomes with lysosomes and the subsequent degradation of the cargo. Tenovin-6 falls into this category, alongside:
-
Chloroquine (CQ) and Hydroxychloroquine (HCQ): These lysosomotropic agents accumulate in lysosomes, raising their pH and thereby inhibiting the activity of degradative enzymes.
-
Bafilomycin A1: A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is responsible for acidifying the lysosome. Its inhibition prevents both lysosomal degradation and autophagosome-lysosome fusion.
Tenovin-6 acts as a late-stage inhibitor by impairing lysosomal function, leading to the accumulation of autophagosomes. This mechanism is similar to that of chloroquine and bafilomycin A1 and is independent of its effects on sirtuins and p53. Studies have shown that the effect of Tenovin-6 on the accumulation of the autophagosomal marker LC3-II is not additive with bafilomycin A1, suggesting they target the same stage of the pathway.
Quantitative Comparison of Autophagy Inhibitors
The following tables summarize the available quantitative data for Tenovin-6 and other selected autophagy inhibitors, focusing on their efficacy in inhibiting autophagy and their cytotoxic effects. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and the assay used.
Table 1: Comparative Efficacy of Autophagy Inhibitors (IC50 for Autophagy Inhibition)
| Inhibitor | Target/Mechanism | Cell Line | IC50 (Autophagy Inhibition) | Reference(s) |
| Tenovin-6 | Late-stage (Lysosomal function) | DLBCL cell lines | Effective at 2.5-10 µM | |
| ARN8 Melanoma | Effective at 10 µM | |||
| 3-Methyladenine (3-MA) | Early-stage (Class III PI3K) | HeLa | 25 µM (Vps34) | |
| NRK | >80% inhibition at 6 mM | |||
| SBI-0206965 | Early-stage (ULK1) | HEK293T (in vitro kinase assay) | 108 nM (ULK1) | |
| SAR405 | Early-stage (Vps34) | In vitro kinase assay | 1.2 nM | |
| HeLa (GFP-LC3 assay) | 419 nM | |||
| Chloroquine (CQ) | Late-stage (Lysosomotropic) | QBC939 | - | |
| LN229, U373 | Effective at 5 µM (with sorafenib) | |||
| Bafilomycin A1 | Late-stage (V-ATPase) | In vitro V-ATPase assay | 0.44 nM | |
| HeLa | ID50 of 4 nM for vacuolization prevention |
Table 2: Comparative Cytotoxicity of Autophagy Inhibitors (IC50 for Cell Viability)
| Inhibitor | Cell Line | IC50 (Cell Viability) | Reference(s) |
| Tenovin-6 | DLBCL cell lines | Dose-dependent inhibition (1-10 µM) | |
| 3-Methyladenine (3-MA) | HCT116, HEK293, HeLa, SH-SY5Y | Induces cell death | |
| MIA PaCa-2 | > 100 µM | ||
| SBI-0206965 | A498, ACHN (starved) | Induces apoptosis at 5-20 µM | |
| SAR405 | H28, H2452, 211H | 11.5 µM, 16.7 µM, 14.9 µM (72h) | |
| Chloroquine (CQ) | QBC939 | 53.01 µM (24h) | |
| HeLa | - | ||
| Bafilomycin A1 | Various leukemia cell lines | Preferentially inhibits B-ALL cells (0.5-1 nM) | |
| PC12, HeLa | 10-50 nM |
Experimental Protocols
To facilitate the direct comparison of these inhibitors in your own research, we provide detailed methodologies for key experiments.
Autophagic Flux Assay by LC3-II and p62/SQSTM1 Western Blotting
Principle: This assay measures the accumulation of LC3-II and the autophagy substrate p62/SQSTM1. An increase in both markers upon treatment with an inhibitor indicates a blockage of autophagic flux.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MCF-7, or your cell line of interest) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the autophagy inhibitors at the desired concentrations for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Tenovin-6: 5-10 µM
-
Chloroquine: 25-50 µM
-
Bafilomycin A1: 50-100 nM
-
3-Methyladenine: 5-10 mM
-
SBI-0206965: 1-10 µM
-
SAR405: 1-5 µM
-
-
For a more definitive measure of autophagic flux, include a condition where cells are co-treated with an autophagy inducer (e.g., starvation or 1 µM rapamycin) and the inhibitor. Also, include a condition with the inhibitor alone and the inducer alone.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the LC3-II and p62 levels to the loading control. An accumulation of both LC3-II and p62 in the inhibitor-treated samples compared to the control indicates a blockage of autophagic flux.
-
Cell Viability Assay (MTT Assay)
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the autophagy inhibitors for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizing the Pathways and Experimental Logic
To better understand the mechanisms and experimental design, the following diagrams were created using the DOT language.
Caption: Autophagy signaling pathway and points of intervention for various inhibitors.
Caption: General experimental workflow for comparing autophagy inhibitors.
Caption: Classification of autophagy inhibitors based on their stage of action.
Conclusion
Tenovin-6 is a valuable tool for studying autophagy, particularly for researchers interested in late-stage inhibition. Its mechanism of impairing lysosomal function places it in the same category as chloroquine and bafilomycin A1. While it also possesses sirtuin-inhibitory properties, its effects on autophagy can be dissected and utilized for specific experimental questions. When choosing an autophagy inhibitor, researchers must consider the specific stage of the pathway they wish to target, the cell type being used, and potential off-target effects. This guide provides a foundational comparison to aid in making an informed decision for your research needs. It is always recommended to validate the effects of any inhibitor in your specific experimental system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tenovin-6 impairs autophagy by inhibiting autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tenovin-2 Cross-reactivity with Histone Deacetylases
A Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of the inhibitory activity of Tenovin-2 against various histone deacetylase (HDAC) isoforms. This compound, a small molecule inhibitor, is an analog of the well-characterized compound Tenovin-6. The primary targets of the Tenovin chemical scaffold are the NAD+-dependent class III HDACs, specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2][3] This document presents available data on the cross-reactivity of Tenovins with other HDAC classes, details the experimental methodologies for assessing inhibitor selectivity, and illustrates the key signaling pathways affected by SIRT1 and SIRT2 inhibition.
Data Presentation: Inhibitor Selectivity Profile
| HDAC Isoform | Tenovin-6 IC50 (µM) |
| SIRT1 | 21[2][3] |
| SIRT2 | 10 |
| SIRT3 | 67 |
Note: Lower IC50 values indicate greater potency. The data suggests that Tenovin-6 is most potent against SIRT2, followed by SIRT1, with significantly less activity against SIRT3. It is anticipated that this compound would exhibit a similar, though not identical, selectivity profile. Further studies are required to definitively characterize the cross-reactivity of this compound against classical HDACs (Classes I, II, and IV).
Experimental Protocols
The determination of HDAC inhibitor selectivity is crucial for understanding its biological effects and potential off-target activities. A widely used method for assessing inhibitor potency is the in vitro fluorogenic HDAC activity assay.
Protocol: In Vitro Fluorogenic HDAC/Sirtuin Activity Assay
This protocol outlines the general steps for determining the IC50 values of a test compound, such as this compound, against a panel of recombinant human HDAC or sirtuin enzymes.
Materials:
-
Recombinant human HDAC/sirtuin enzymes (e.g., SIRT1, SIRT2, HDAC1, HDAC3, etc.)
-
Fluorogenic substrate (e.g., for sirtuins, a peptide containing an acetylated lysine residue; for classical HDACs, a similar acetylated peptide substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ (for sirtuin assays)
-
Test compound (this compound)
-
Developer solution (containing a protease, such as trypsin, to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer to the desired final concentrations.
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the recombinant HDAC/sirtuin enzyme, and the test compound at various concentrations. For sirtuin assays, NAD+ must also be included as a co-substrate.
-
Enzyme Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow the test compound to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes) to allow for enzymatic deacetylation of the substrate.
-
Development: Stop the reaction and generate a fluorescent signal by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control with no inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of SIRT1 and SIRT2 Inhibition by Tenovins
The primary mechanism of action of Tenovins involves the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their respective substrates. This has significant downstream effects on cellular processes, including cell cycle arrest and apoptosis.
Experimental Workflow for Determining HDAC Inhibitor IC50 Values
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of an HDAC inhibitor.
References
Unveiling the Transcriptional Aftermath of Tenovin-2 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of a therapeutic candidate is paramount. This guide provides a comparative analysis of the differential gene expression following treatment with Tenovin-2 and its analogs, benchmarked against other sirtuin inhibitors. We delve into the experimental data, detailed protocols, and the intricate signaling pathways modulated by these compounds.
This compound, a potent small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2, has emerged as a compound of interest in cancer research. Its activity is closely related to its more widely studied analog, Tenovin-6. These compounds are known to activate the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis. This guide will compare the known gene expression changes induced by Tenovins with other sirtuin inhibitors, providing a framework for evaluating their therapeutic potential and mechanism of action.
Comparative Analysis of Gene Expression Changes
While comprehensive, publicly available RNA-sequencing or microarray datasets for this compound are limited, studies on its analog Tenovin-6 and other sirtuin inhibitors provide valuable insights into the anticipated transcriptomic alterations. The following table summarizes the known effects of these compounds on the expression of key genes.
| Compound | Primary Target(s) | Cell Type(s) | Upregulated Genes | Downregulated Genes | Key Findings & Citations |
| Tenovin-1/6 | SIRT1, SIRT2 | Various cancer cell lines | p21 (CDKN1A)[1], Death Receptor 5 (DR5) | Mcl-1, XIAP[2] | Tenovins activate p53, leading to increased p21 expression.[1] They can also induce apoptosis through upregulation of DR5 and downregulation of anti-apoptotic proteins.[2] In some contexts, Tenovin-6's effects on autophagy (increasing LC3B-II) appear to be independent of p53 and SIRT1/2/3.[3] |
| EX-527 | SIRT1 (highly selective) | Etoposide-treated cells | No significant effect on p53 target genes | - | EX-527 is over 200-fold more selective for SIRT1 than SIRT2 and SIRT3. Its inhibition of SIRT1 did not alter the expression of p53-controlled genes, suggesting context-dependent roles for SIRT1 in regulating p53 activity. |
| AGK2 | SIRT2 | T-cells, Lung fibroblasts | 1302 proteins (in T-cells) | 329 proteins (in T-cells), Fibronectin, α-SMA (in lung fibroblasts) | AGK2 treatment in T-cells led to broad changes in the proteome, indicating significant upstream transcriptomic alterations. In lung fibroblasts, AGK2 decreased the expression of fibrogenic genes. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to study differential gene expression, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound inhibits SIRT1 and SIRT2, leading to p53 activation and increased tubulin acetylation.
Caption: A typical experimental workflow for differential gene expression analysis of drug-treated cells.
Detailed Experimental Protocols
The following protocols are representative of the methodologies employed in the cited studies for differential gene expression analysis.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of cancer cell lines are used, including but not limited to, diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., OCI-Ly1, DHL-10) and gastric cancer cell lines.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a specified density and treated with this compound, its analogs, or alternative inhibitors at various concentrations and for different time points (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (e.g., RIN > 8).
-
Library Preparation: RNA-sequencing libraries are prepared from total RNA or poly(A)-selected mRNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.
-
Alignment: The processed reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between treated and control groups is determined using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes and signaling pathways.
This guide provides a foundational understanding of the differential gene expression landscape following this compound treatment and its comparison with other sirtuin inhibitors. Further high-throughput screening and transcriptomic studies will be crucial to fully elucidate the nuanced effects of these promising anti-cancer agents.
References
- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Tenovin-2's Cellular Targets: A Comparative Guide to Mass Spectrometry-Based Identification
For Researchers, Scientists, and Drug Development Professionals
Tenovin-2, a potent small molecule with established anti-cancer properties, is known to engage multiple cellular targets, contributing to its complex mechanism of action. While initial target identification of this compound relied on genetic and biochemical screens, advancements in mass spectrometry-based proteomics offer a powerful and unbiased approach to comprehensively map its cellular interactome. This guide provides a comparative overview of state-of-the-art mass spectrometry techniques for identifying the cellular targets of this compound, complete with detailed experimental protocols and a discussion of their relative strengths and weaknesses.
Known Cellular Targets of this compound
Initial studies have identified three primary cellular targets of this compound:
-
Sirtuin 1 (SirT1): A histone deacetylase involved in transcriptional regulation and stress response.
-
Sirtuin 2 (SirT2): A tubulin deacetylase that plays a role in cell cycle progression and cytoskeletal dynamics.[1][2]
-
Dihydroorotate Dehydrogenase (DHODH): A key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4]
The polypharmacology of this compound, targeting both sirtuins and a critical metabolic enzyme, underscores the need for comprehensive target identification methods to fully elucidate its therapeutic potential and potential off-target effects.
Mass Spectrometry-Based Approaches for this compound Target Identification
Several mass spectrometry-based proteomics strategies can be employed to identify the cellular binding partners of this compound. These methods can be broadly categorized into affinity-based and label-free approaches.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique that utilizes a "bait" molecule to capture its interacting "prey" proteins from a complex cellular lysate. For this compound, this would involve immobilizing a derivative of the molecule onto a solid support (e.g., beads) to pull down its binding partners.
Strengths:
-
Directly identifies proteins that physically interact with the drug.
-
Can be highly specific with appropriate controls.
-
Well-established and widely used technique.
Weaknesses:
-
Requires chemical modification of this compound to create a linker for immobilization, which may alter its binding properties.
-
May miss transient or weak interactions that are lost during the washing steps.
-
Can suffer from non-specific binding of proteins to the matrix.
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry
CETSA is based on the principle that the binding of a ligand to a protein alters its thermal stability.[5] When coupled with mass spectrometry (thermal proteome profiling), it allows for the proteome-wide identification of drug targets in a native cellular context.
Strengths:
-
Does not require modification of the drug molecule, preserving its native binding characteristics.
-
Can be performed in intact cells, providing a more physiologically relevant assessment of target engagement.
-
Can distinguish between direct and indirect targets.
Weaknesses:
-
May not be suitable for all targets, as not all ligand binding events result in a significant change in thermal stability.
-
The experimental workflow can be complex and requires specialized equipment.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a quantitative proteomics technique that involves metabolic labeling of cells with "light" and "heavy" isotopes of amino acids. By comparing the proteomes of cells treated with this compound versus a vehicle control, changes in protein abundance or interaction patterns can be identified.
Strengths:
-
Provides accurate and robust relative quantification of proteins.
-
Can be used to study changes in protein expression, post-translational modifications, and protein-protein interactions upon drug treatment.
-
Amenable to a wide range of cell types.
Weaknesses:
-
Requires cells that can be metabolically labeled, which may not be suitable for all experimental systems.
-
The labeling process can be time-consuming and expensive.
-
Indirectly identifies targets by observing downstream changes in the proteome.
Comparison of Methodologies
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Cellular Thermal Shift Assay (CETSA)-MS | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Principle | Immobilized drug pulls down interacting proteins. | Ligand binding alters protein thermal stability. | Metabolic labeling for relative protein quantification. |
| Drug Modification | Required | Not required | Not required |
| Cellular Context | Cell lysate | Intact cells or lysate | Intact cells |
| Target Identification | Direct | Direct | Indirect (downstream effects) |
| Key Advantage | Direct identification of binding partners. | Physiologically relevant, no drug modification. | Highly accurate quantification of proteome changes. |
| Key Disadvantage | Potential for altered drug binding due to modification. | Not all binding events cause a thermal shift. | Requires metabolically labeled cells. |
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) Protocol for this compound
-
Synthesis of this compound Affinity Probe: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., with a terminal alkyne or amine group).
-
Immobilization: Covalently couple the this compound probe to activated beads (e.g., NHS-activated sepharose or streptavidin beads if the linker is biotinylated).
-
Cell Lysis: Prepare a cell lysate from the desired cell line under non-denaturing conditions.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-coupled beads to allow for binding. Include a control with beads coupled to a non-binding molecule.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).
-
Sample Preparation for MS: Digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the this compound pulldown compared to the control.
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Sample Preparation for MS: Prepare the protein samples for mass spectrometry analysis (e.g., by filter-aided sample preparation and trypsin digestion).
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS.
-
Data Analysis: Determine the melting curves for each identified protein by plotting the relative amount of soluble protein at each temperature. Identify proteins that show a significant shift in their melting temperature in the presence of this compound.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol for this compound
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-lysine and 13C6,15N4-arginine) for several cell divisions to ensure complete incorporation.
-
Drug Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
-
Cell Lysis and Mixing: Lyse the two cell populations and mix them in a 1:1 ratio based on protein concentration.
-
Protein Digestion: Digest the combined protein lysate with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs. Calculate the heavy/light ratios for each protein to determine the relative change in protein abundance upon this compound treatment.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these complex experimental processes, the following diagrams illustrate the workflows and the known signaling pathways affected by this compound.
Affinity Purification-Mass Spectrometry Workflow.
Cellular Thermal Shift Assay (CETSA) Workflow.
Known Signaling Pathways of this compound.
Conclusion
The identification of cellular targets is a critical step in drug development. For a compound with a complex pharmacology like this compound, mass spectrometry-based proteomics provides a suite of powerful tools for unbiased and comprehensive target deconvolution. The choice of method will depend on the specific experimental goals, available resources, and the properties of the drug molecule. While AP-MS offers a direct approach to identifying binding partners, CETSA provides a more physiologically relevant assessment of target engagement in intact cells. SILAC, on the other hand, excels at quantifying the downstream effects of drug treatment on the proteome. By employing these advanced techniques, researchers can gain a deeper understanding of the molecular mechanisms of this compound, paving the way for its further development as a therapeutic agent.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenovin-D3, a novel small-molecule inhibitor of sirtuin SirT2, increases p21 (CDKN1A) expression in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tenovin-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tenovin-2, a small molecule inhibitor of sirtuins (SIRT1 and SIRT2) with potential applications in cancer research. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related compounds (Tenovin-1, Tenovin-3, and Tenovin-6) indicate a low hazard profile. However, as a standard practice for handling any research chemical with unknown long-term effects, caution is advised.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Nitrile gloves | Standard laboratory grade. Inspect for tears before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities | Use a fume hood when handling the powder to avoid inhalation. |
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not ingest or inhale.
-
Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Wash hands thoroughly after handling.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately:
| Incident | Procedure |
| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water. 2. Remove any contaminated clothing. 3. Seek medical attention if irritation develops. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE (gloves, safety glasses, lab coat). 3. For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. 4. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. 5. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. |
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Unused this compound:
-
Treat as chemical waste.
-
Place in a clearly labeled, sealed container.
-
Arrange for pickup by a licensed chemical waste disposal service.
-
-
Contaminated Materials (e.g., pipette tips, gloves, labware):
-
Collect in a designated, sealed waste container labeled as "Hazardous Waste" and "this compound Contaminated Waste."
-
Dispose of through your institution's chemical waste management program.
-
-
Solutions Containing this compound:
-
Do not pour down the drain.
-
Collect in a labeled, sealed container for hazardous liquid waste.
-
Mechanism of Action: this compound Signaling Pathway
This compound functions as an inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2.[1] These sirtuins play a role in the deacetylation and subsequent inactivation of the tumor suppressor protein p53.[1] By inhibiting SIRT1 and SIRT2, this compound leads to an increase in the acetylation of p53, which in turn enhances its stability and transcriptional activity. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, contributing to its anti-tumor effects.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
